Estrololactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,4bR,10bS,12aS)-8-hydroxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(20)21-18/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJIMKYKNBCAJA-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108277 | |
| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-82-0 | |
| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrololactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrololactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTROLOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VR2FJ2C9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spironolactone as an Anti-Androgen for Polycystic Ovary Syndrome (PCOS) Research: A Technical Guide
Introduction
Polycystic Ovary Syndrome (PCOS) is the most prevalent endocrine disorder among women of reproductive age, characterized by a combination of oligo- or anovulation, hyperandrogenism, and polycystic ovarian morphology on ultrasound.[1][2] Hyperandrogenism, the excessive production of androgens, is a key pathophysiological feature in approximately 75-90% of women with PCOS and manifests clinically as hirsutism, acne, and androgenic alopecia.[3][4][5] Spironolactone, a synthetic steroid, is widely utilized off-label in the management of these hyperandrogenic symptoms.[3][6] Originally developed as a potassium-sparing diuretic and mineralocorticoid receptor antagonist, its anti-androgenic properties have made it a cornerstone of therapy and a subject of extensive research in the context of PCOS.[4][6][7] This technical guide provides an in-depth overview of spironolactone's mechanism of action, summarizes quantitative data from clinical investigations, details relevant experimental protocols, and presents key signaling and workflow diagrams for researchers, scientists, and drug development professionals.
Mechanism of Action
Spironolactone exerts its anti-androgenic effects through a multi-faceted mechanism that involves both the direct blockade of androgen receptors and the inhibition of androgen synthesis.[7][8][9]
-
Androgen Receptor Blockade: Spironolactone is a competitive antagonist of the androgen receptor (AR).[3][8] It binds to the AR on target cells in tissues like hair follicles and sebaceous glands, preventing testosterone and its more potent metabolite, dihydrotestosterone (DHT), from binding and exerting their biological effects.[3][7] This is the primary mechanism by which it alleviates symptoms like hirsutism and acne.
-
Inhibition of Androgen Synthesis: Spironolactone partially inhibits key enzymes in the steroidogenesis pathway within both the ovaries and adrenal glands.[7][8][9] Specifically, it has been shown to inhibit 17α-hydroxylase and 17,20-lyase, enzymes crucial for the conversion of progestins to androgens.[8] It may also have an inhibitory effect on 5α-reductase, the enzyme that converts testosterone to DHT.[9]
-
Other Effects: Some studies suggest that spironolactone may also increase the levels of sex hormone-binding globulin (SHBG), which binds to and reduces the bioavailability of free testosterone.[8][9] Additionally, it may stimulate the activity of aromatase, the enzyme that converts androgens to estrogens.[8][9]
Quantitative Data from Clinical Trials
Spironolactone has been evaluated in numerous clinical trials for its efficacy in treating the hyperandrogenic symptoms of PCOS. The following tables summarize the quantitative outcomes from key studies.
Table 1: Effect of Spironolactone on Hirsutism
| Study (Year) | N | Spironolactone Dose | Duration | Baseline Ferriman-Gallwey Score (Mean ± SD) | End-of-Treatment Ferriman-Gallwey Score (Mean ± SD) | % Reduction |
| Milewicz et al. (1983)[10] | 34 | Not Specified | 3 months | Not Specified | Significant Decrease | Not Specified |
| Spritzer et al. (2000)[11] | 10 (PCOS) | 200 mg/day | 12 months | 21 ± 2 | 16 ± 1 | ~23.8% |
| Ganie et al. (2013) | 62 | 100 mg/day | 6 months | 17.6 ± 4.5 | 10.3 ± 4.2 | ~41.5% |
| Zamani et al. (2011) | 40 | 100 mg/day | 6 months | 15.4 ± 3.7 | 10.1 ± 2.9 | ~34.4% |
Table 2: Effect of Spironolactone on Acne
| Study (Year) | N | Spironolactone Dose | Duration | Outcome Measure | Results |
| Shaw et al. (2000) | 27 | 50-200 mg/day | >6 months | Lesion Count | 55% mean reduction in inflammatory lesions |
| Santer et al. (2023)[12] | 168 | 50-100 mg/day | 24 weeks | Acne-QoL Score | Significant improvement vs. placebo |
| General Observation[8] | - | 100 mg/day | 9-12 months | Acne Regression | >90% of cases show regression |
Table 3: Effect of Spironolactone on Hormonal Parameters in PCOS
| Study (Year) | N | Spironolactone Dose | Duration | Parameter | Baseline (Mean) | End-of-Treatment (Mean) | % Change |
| Milewicz et al. (1983)[10] | 34 | Not Specified | 3 months | Testosterone | Elevated | Decreased | - |
| Androstenedione | Elevated | Decreased | - | ||||
| DHEA-S | Elevated | Decreased | - | ||||
| LH / FSH | Unchanged | Unchanged | 0% | ||||
| Spritzer et al. (2000)[11] | 10 | 200 mg/day | 12 months | Testosterone | No significant change | No significant change | ~0% |
| LH | No significant change | No significant change | ~0% | ||||
| Ganie et al. (2013) | 62 | 100 mg/day | 6 months | Free Testosterone | 3.1 pg/mL | 1.8 pg/mL | -41.9% |
Note: The variability in hormonal changes, particularly testosterone, across studies may be due to different assay methods and the complex mechanisms of spironolactone, which primarily acts at the receptor level rather than consistently suppressing circulating androgen levels.[8][11]
Experimental Protocols
1. Clinical Trial Design for Spironolactone in PCOS
A typical randomized controlled trial (RCT) investigating spironolactone for PCOS would follow this general protocol:
-
Participant Selection:
-
Inclusion Criteria: Premenopausal women diagnosed with PCOS according to the Rotterdam criteria (requiring two of the following three: oligo/anovulation, clinical or biochemical hyperandrogenism, and polycystic ovaries on ultrasound).[13] Participants would typically have moderate to severe hirsutism (e.g., Ferriman-Gallwey score > 8) or acne.
-
Exclusion Criteria: Pregnancy or desire for pregnancy, renal insufficiency, hyperkalemia, use of other medications affecting androgen levels, and contraindications to spironolactone.[14]
-
-
Study Design: A double-blind, placebo-controlled design is optimal. A comparator arm, such as oral contraceptives or another anti-androgen like cyproterone acetate, may be included.[11]
-
Intervention:
-
Duration: A minimum of 6 to 12 months is required to adequately assess changes in hair growth, as the hair follicle life cycle is long.[17][18]
-
Outcome Measures:
-
Primary: Change in hirsutism score (Ferriman-Gallwey method).
-
Secondary: Change in acne severity (e.g., Investigator's Global Assessment), patient-reported outcomes (e.g., Acne-QoL), and changes in hormonal profiles.
-
-
Hormonal Assessment:
-
Blood samples are collected at baseline and at specified follow-up intervals (e.g., 3, 6, 12 months), typically in the early follicular phase for cycling women.[19]
-
Analytes include total and free testosterone, SHBG, androstenedione, and DHEA-S.[5][19]
-
Methodology: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended gold standard for accurate steroid hormone measurement.[5][20] Free testosterone can be measured by equilibrium dialysis or calculated from total testosterone and SHBG (Free Androgen Index).[5]
-
-
Safety Monitoring: Regular monitoring of serum potassium and blood pressure is essential, particularly at initiation and after dose adjustments.[7][21]
2. Preclinical Research: Letrozole-Induced PCOS Rat Model
Animal models are crucial for investigating the underlying mechanisms of spironolactone's effects on PCOS-related metabolic and reproductive dysfunctions. The letrozole-induced model is widely used as it reliably replicates key features of human PCOS.
-
Animal Model Induction:
-
Subjects: Adult female Wistar rats (e.g., 8 weeks old) are commonly used.[8][22]
-
Induction Agent: Letrozole, an aromatase inhibitor, is administered orally (p.o.) once daily. A typical dose is 1 mg/kg.[22][23]
-
Duration: Administration continues for a period such as 21 consecutive days to induce a PCOS-like state, characterized by hyperandrogenism, anovulatory cycles, and cystic ovarian morphology.[8][22]
-
-
Experimental Groups:
-
Data Collection and Analysis:
-
Metabolic Assessment: Monitor body weight, visceral adiposity, glucose tolerance, and insulin resistance throughout the study.[22]
-
Hormonal Analysis: At the end of the treatment period, collect plasma for measurement of testosterone and luteinizing hormone (LH) using methods like ELISA.[22][24]
-
Histological Examination: Ovaries are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine follicular development, the presence of cysts, and the thickness of the theca and granulosa cell layers.[22]
-
Spironolactone is an effective anti-androgen for managing the clinical manifestations of hyperandrogenism in PCOS, primarily hirsutism and acne. Its multifaceted mechanism, involving both androgen receptor blockade and inhibition of steroidogenesis, provides multiple avenues for its therapeutic action. Quantitative data from clinical trials consistently demonstrate its efficacy in improving clinical symptoms, although its effect on circulating androgen levels can be variable. Standardized clinical and preclinical protocols are essential for the continued investigation of spironolactone, allowing for robust comparison of data and a deeper understanding of its therapeutic potential and underlying biological effects in PCOS research. This guide provides a foundational framework for professionals engaged in the development and study of treatments for this complex syndrome.
References
- 1. Polycystic ovary syndrome - Wikipedia [en.wikipedia.org]
- 2. jag.journalagent.com [jag.journalagent.com]
- 3. xyonhealth.com [xyonhealth.com]
- 4. Spironolactone for PCOS: Benefits and Fertility Tip - Inito [blog.inito.com]
- 5. Evaluating the diagnostic accuracy of androgen measurement in polycystic ovary syndrome: a systematic review and diagnostic meta-analysis to inform evidence-based guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spironolactone's Role In Treating PCOS [healthmatch.io]
- 7. ro.co [ro.co]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Therapeutic effects of spironolactone in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spironolactone as a single agent for long-term therapy of hirsute patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmj.com [bmj.com]
- 13. cmaj.ca [cmaj.ca]
- 14. Polycystic ovary syndrome (PCOS) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Spironolactone - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. researchgate.net [researchgate.net]
- 21. youngwomenshealth.org [youngwomenshealth.org]
- 22. Very low dose spironolactone protects experimentally-induced polycystic ovarian syndrome from insulin-resistant metabolic disturbances by suppressing elevated circulating testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. An observational analysis of blood and urine testosterone in diagnosis of polycystic ovarian syndrome | Pharmacy Education [pharmacyeducation.fip.org]
Spironolactone in Aldosterone Antagonism Research: A Technical Guide
Introduction
Spironolactone is a synthetic steroid that has been a cornerstone in both clinical medicine and basic science research for over six decades.[1] Initially developed as a potassium-sparing diuretic, its primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR).[2][3] This action interrupts the physiological effects of aldosterone, a key steroid hormone in the renin-angiotensin-aldosterone system (RAAS) responsible for regulating blood pressure, and electrolyte and fluid balance.[4][5] Spironolactone's role extends from treating conditions of aldosterone excess, such as primary aldosteronism and resistant hypertension, to being a life-saving therapy in severe heart failure.[4][6] This guide provides an in-depth technical overview of spironolactone's mechanism of action, the experimental protocols used to characterize it, and the quantitative data that underpins its use as a research tool and therapeutic agent for drug development professionals, researchers, and scientists.
Mechanism of Action: Aldosterone Signaling and Spironolactone's Competitive Antagonism
Aldosterone exerts its primary effects in the distal convoluted tubule and collecting ducts of the kidney. As a lipophilic steroid hormone, it passively diffuses across the cell membrane into the cytoplasm of principal cells. Here, it binds to the mineralocorticoid receptor (MR), a member of the nuclear receptor family.[7][8] This binding event causes a conformational change in the MR, leading to the dissociation of heat shock proteins and the formation of an aldosterone-receptor complex. This activated complex then translocates into the nucleus.[8]
Within the nucleus, the complex binds to hormone response elements on the DNA, upregulating the transcription of specific genes. The resulting messenger RNA (mRNA) is translated into proteins known as aldosterone-induced proteins (AIPs).[7][8] These key proteins include the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. The increased synthesis and activity of these transporters enhance the reabsorption of sodium (Na+) and water from the tubular fluid into the blood, while simultaneously promoting the secretion of potassium (K+) into the urine.[8]
Spironolactone functions as a direct competitive antagonist at the mineralocorticoid receptor.[3] It competes with aldosterone for the same binding site on the MR. By binding to the receptor, spironolactone prevents the formation of a functional aldosterone-receptor complex, thereby inhibiting its translocation to the nucleus and the subsequent cascade of gene transcription and protein synthesis.[8] This blockade effectively nullifies the physiological actions of aldosterone, resulting in natriuresis (excretion of sodium and water) and retention of potassium.[3][9]
Caption: The genomic signaling pathway of aldosterone in a renal principal cell.
Caption: Spironolactone's competitive inhibition of the aldosterone signaling pathway.
Quantitative Analysis of Receptor Binding and Potency
The efficacy of spironolactone is determined by its binding affinity for the MR and its selectivity relative to other steroid receptors. Its interaction with androgen and progesterone receptors is also clinically significant, as it underlies many of its side effects.[1]
Table 1: Receptor Binding Affinity and Selectivity of Spironolactone
| Receptor | Relative Binding Affinity of Spironolactone | Comments |
|---|---|---|
| Mineralocorticoid Receptor (MR) | High | Spironolactone is a potent antagonist. One study in rat kidney homogenates reported a dissociation constant (KD) of 12.9 ± 0.6 nM.[10] |
| Glucocorticoid Receptor (GR) | Very Low | This selectivity is crucial for minimizing glucocorticoid-like side effects.[11][12] |
| Androgen Receptor (AR) | Moderate | Spironolactone binds to the AR, acting as an antagonist. This underlies its antiandrogenic effects and side effects like gynecomastia.[1][3] |
| Progesterone Receptor (PR) | Moderate | Binding to the PR contributes to progestogenic side effects such as menstrual irregularities.[3][13] |
The development of second-generation MRAs like eplerenone was driven by the need to improve selectivity and reduce the side effects associated with spironolactone.
Table 2: Comparative Potency and Pharmacokinetics of Mineralocorticoid Receptor Antagonists
| Characteristic | Spironolactone | Eplerenone |
|---|---|---|
| In Vitro MR Affinity | High (~40-fold higher than Eplerenone)[1] | Low[1] |
| In Vivo Potency | High | Lower (~60% of Spironolactone)[13] |
| Plasma Protein Binding | >90%[6] | ~50%[1] |
| Half-Life (Parent Drug) | ~1.4 hours[2][14] | ~4-6 hours[13] |
| Active Metabolites | Yes (e.g., Canrenone, 7α-thiomethylspironolactone) with long half-lives (Canrenone: ~16.5 hours)[2][9] | No |
| Receptor Selectivity | Non-selective (binds to AR, PR)[1] | Selective for MR[13] |
| Onset of Action | Slow (peak effect may take ≥48 hours)[14][15] | Faster |
Key Experimental Protocols in Spironolactone Research
The characterization of spironolactone's pharmacology relies on a variety of in vitro and in vivo experimental models.
Experimental Protocol 1: In Vitro Radioligand Competitive Binding Assay
This assay is fundamental for determining the binding affinity (e.g., Ki, IC50) of spironolactone for specific steroid receptors.
-
Objective: To quantify the ability of spironolactone to displace a high-affinity radiolabeled ligand from the Mineralocorticoid Receptor (MR).
-
Materials:
-
Source of Receptors: Cultured cells (e.g., COS-1 monkey kidney fibroblasts) transiently transfected with plasmids expressing the human MR, or tissue homogenates from target organs like the kidney.[10][16]
-
Radioligand: A tritiated ([³H]) steroid with high affinity for the MR, such as [³H]-aldosterone.[12][16]
-
Competitor: Unlabeled spironolactone at various concentrations.
-
Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.
-
Separation Agent: Dextran-coated charcoal slurry to separate bound from free radioligand.[10]
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
-
-
Methodology:
-
Preparation: Prepare cell lysates or tissue homogenates containing the MR.
-
Incubation: In a series of tubes, incubate a fixed concentration of the radioligand ([³H]-aldosterone) with the receptor preparation. Add increasing concentrations of unlabeled spironolactone to compete for binding. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled aldosterone).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for a specified time at 4°C).
-
Separation: Add cold dextran-charcoal slurry to each tube. The charcoal rapidly adsorbs the small, free radioligand molecules, while the larger receptor-bound complexes remain in the supernatant after centrifugation.[10]
-
Quantification: Transfer the supernatant to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the spironolactone concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 value (the concentration of spironolactone that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand competitive binding assay.
Experimental Protocol 2: Double-Blind, Placebo-Controlled Clinical Trial (Resistant Hypertension)
This protocol, modeled after studies like the ASPIRANT trial, is designed to assess the clinical efficacy of spironolactone in a specific patient population.[17]
-
Objective: To determine the effect of adding spironolactone to an existing antihypertensive regimen on blood pressure in patients with resistant hypertension.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population:
-
Inclusion Criteria: Adult patients with office systolic BP >140 mmHg or diastolic BP >90 mmHg despite stable treatment with at least three antihypertensive drugs at full doses, including a diuretic.[17]
-
Exclusion Criteria: Significant renal impairment (e.g., low creatinine clearance), baseline hyperkalemia (serum K+ >5.0 mEq/L), pregnancy.[18]
-
-
Methodology:
-
Screening: Potential participants undergo screening, including medical history review, physical examination, and baseline laboratory tests (e.g., serum potassium, creatinine).
-
Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either spironolactone (e.g., 25 mg once daily) or a matching placebo.[17] Randomization is stratified by center and blinded to patients, investigators, and study staff.
-
Treatment Phase: Patients add the study drug to their existing antihypertensive regimen for a predefined period (e.g., 8 weeks).[17]
-
Monitoring: Regular follow-up visits are conducted to monitor blood pressure, assess for adverse events, and perform laboratory tests, with particular attention to serum potassium and creatinine levels.
-
Primary Endpoint Measurement: The primary outcome is the change from baseline in mean 24-hour ambulatory blood pressure monitoring (ABPM) at the end of the treatment period.[17]
-
Secondary Endpoints: These may include changes in office blood pressure, serum potassium levels, and the proportion of patients achieving target blood pressure.[17]
-
Data Analysis: The primary analysis is an intention-to-treat comparison of the change in the primary endpoint between the spironolactone and placebo groups using appropriate statistical models (e.g., ANCOVA).
-
Caption: Workflow for a randomized controlled trial of spironolactone.
Summary of Clinical Efficacy Data
Landmark clinical trials have established the critical role of spironolactone in treating cardiovascular diseases.
Table 3: Key Clinical Trial Data for Spironolactone
| Trial / Study Area | Patient Population | Intervention | Key Outcomes & Quantitative Results |
|---|---|---|---|
| RALES (Randomized Aldactone Evaluation Study) [19] | 1,663 patients with severe heart failure (NYHA Class III-IV) and LVEF ≤35% | Spironolactone (mean dose 26 mg/day) vs. Placebo, added to standard therapy (ACE inhibitor, loop diuretic) | Primary Endpoint (All-Cause Mortality): 30% relative risk reduction with spironolactone (p < 0.001).[19] Hospitalization for Worsening Heart Failure: 35% relative risk reduction.[19] |
| Resistant Hypertension Studies [14] | Patients with resistant hypertension on multiple antihypertensive agents | Addition of Spironolactone (25-50 mg/day) to existing regimen | Blood Pressure Reduction: Systolic BP reduced by 25 mmHg and diastolic BP by 12 mmHg after 6 months.[14] |
| TOPCAT (Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist) [19] | 3,445 patients with heart failure with preserved ejection fraction (HFpEF, LVEF ≥45%) | Spironolactone (15-45 mg/day) vs. Placebo | Primary Endpoint (Composite of CV death, aborted cardiac arrest, or HF hospitalization): No significant reduction overall (HR 0.89).[19] Hospitalization for Heart Failure: Significant reduction (HR 0.83).[19] |
Spironolactone has been instrumental in the field of aldosterone antagonism research. Its well-characterized competitive inhibition of the mineralocorticoid receptor has not only provided a powerful tool for dissecting the RAAS pathway but has also translated into significant clinical benefits for patients with hypertension and heart failure. The quantitative data from binding assays and dose-response studies, validated through rigorous experimental and clinical trial protocols, confirm its potency and efficacy. While its lack of receptor selectivity leads to predictable side effects and has spurred the development of more specific agents, spironolactone remains a vital compound in the pharmacopeia and a benchmark against which new mineralocorticoid receptor antagonists are measured.
References
- 1. eshonline.org [eshonline.org]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Spironolactone - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 10. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Treatment Considerations With Aldosterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Aldosterone Antagonists and CVD - American College of Cardiology [acc.org]
A Technical Guide to the Discovery and Synthesis of Novel Spironolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone, a steroidal anti-mineralocorticoid, has been a cornerstone in the management of various cardiovascular and endocrine disorders for decades. However, its clinical utility is often hampered by a lack of receptor selectivity, leading to undesirable side effects. This has spurred considerable research into the discovery and synthesis of novel spironolactone derivatives with improved pharmacological profiles. This technical guide provides an in-depth overview of recent advancements in this field, focusing on the synthesis of promising new analogues, their biological evaluation, and the underlying signaling pathways. Detailed experimental protocols for key synthetic transformations and assays are provided, alongside a comprehensive summary of quantitative biological data to facilitate comparison and guide future drug discovery efforts.
Introduction: The Need for Novel Spironolactone Derivatives
Spironolactone exerts its therapeutic effects primarily by antagonizing the mineralocorticoid receptor (MR), thereby blocking the actions of aldosterone. This leads to diuresis and a reduction in blood pressure. However, spironolactone also interacts with other steroid receptors, notably the androgen and progesterone receptors, which can result in side effects such as gynecomastia and menstrual irregularities.[1] The primary goal in the development of novel spironolactone derivatives is to enhance selectivity for the MR, thereby minimizing off-target effects while retaining or improving therapeutic efficacy.
Featured Novel Spironolactone Derivatives
Recent research has focused on modifications at various positions of the spironolactone scaffold to improve its receptor binding profile and pharmacokinetic properties. This guide will focus on three promising classes of derivatives: 9α,11α-Epoxy-Derivatives, 11β-Substituted Derivatives, and 7-Position Substituted Derivatives.
9α,11α-Epoxy-Spironolactone Derivatives
The introduction of a 9α,11α-epoxy group has been shown to significantly increase selectivity for the mineralocorticoid receptor. These derivatives exhibit a marked decrease in affinity for both androgen and progesterone receptors, potentially leading to a reduction in hormonal side effects.
11β-Substituted Spirolactone Derivatives
Substitution at the 11β-position has yielded compounds with high affinity for the mineralocorticoid receptor. Notably, the 11β-allenyl derivative has shown an affinity for the MR comparable to that of aldosterone itself.
7-Position Substituted Spironolactone Derivatives
Modifications at the 7-position have been explored to modulate receptor binding and pharmacokinetic properties. The introduction of propyl and methoxycarbonyl groups at this position has been shown to influence receptor interaction and stability.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for the featured novel spironolactone derivatives, allowing for a direct comparison of their biological activities.
| Compound | Receptor | Binding Affinity (Ki, nM) | IC50 (nM) | Potency (relative to Spironolactone) |
| Spironolactone | Mineralocorticoid | - | 24 | 1 |
| Androgen | 39.4 | 77 | 1 | |
| Progesterone | - | - | 1 | |
| 9α,11α-Epoxyspironolactone | Mineralocorticoid | - | - | 1-2x |
| Androgen | Decreased 10-500 fold | - | Decreased 3-10 fold | |
| Progesterone | Decreased 10-500 fold | - | Decreased 3-10 fold | |
| 11β-allenyl-spironolactone derivative | Mineralocorticoid | Same as aldosterone | - | - |
| ZK 91587 (7-methoxycarbonyl) | Mineralocorticoid | High | - | - |
| RU 26752 (7-propyl) | Mineralocorticoid | 1-10 | - | - |
Note: A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key intermediate and a representative novel derivative, as well as for the biological evaluation of these compounds.
Synthesis of Canrenone (A Key Intermediate)
Canrenone is a common precursor in the synthesis of many spironolactone derivatives.
Procedure:
-
A mixture of an appropriate aryl bromide (1 equivalent), methoxyphenyl boronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and tetrakis(triphenylphosphine) palladium (0.1 equivalents) in an oxygen-free toluene/water (1:1) solution is stirred at 80°C for 4-16 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to dryness to yield canrenone.
Synthesis of 7α-Thioacetyl-Spironolactone (Spironolactone)
This protocol describes the final step in a common synthesis route for spironolactone from canrenone.
Procedure:
-
To a solution of canrenone in a suitable solvent (e.g., methanol), add thioacetic acid.
-
Heat the reaction mixture to 65°C and maintain for 3 hours.
-
Cool the reaction to room temperature.
-
The product is isolated by suction filtration and dried to yield spironolactone.
Receptor Binding Affinity Assay
This protocol outlines a general procedure for determining the binding affinity of novel compounds to steroid receptors.
Procedure:
-
Prepare cytosolic extracts from tissues expressing the target receptors (e.g., kidney for MR, prostate for AR, uterus for PR).
-
Incubate the cytosolic extracts with a radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound from the unbound radioligand using a suitable method (e.g., dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Mineralocorticoid Receptor Signaling Pathway
Spironolactone and its derivatives act by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor. The diagram below illustrates the canonical MR signaling pathway.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
Experimental Workflow for Discovery and Evaluation
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel spironolactone derivatives.
Caption: Drug Discovery and Evaluation Workflow.
Conclusion and Future Directions
The development of novel spironolactone derivatives with enhanced selectivity for the mineralocorticoid receptor represents a significant advancement in the field of cardiovascular and endocrine therapeutics. The synthetic strategies and evaluation protocols outlined in this guide provide a framework for the continued discovery of safer and more effective anti-mineralocorticoid agents. Future research should focus on exploring a wider range of structural modifications, leveraging computational modeling to predict receptor interactions, and conducting comprehensive preclinical and clinical studies to validate the therapeutic potential of these promising new compounds.
References
An In-depth Technical Guide to the Pharmacodynamics of Spironolactone and its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist with a complex pharmacodynamic profile characterized by its interaction with multiple steroid hormone receptors. Its therapeutic effects and adverse reactions are not solely attributable to the parent compound but are significantly influenced by its active metabolites. This technical guide provides a comprehensive overview of the pharmacodynamics of spironolactone and its primary active metabolites, canrenone and 7α-thiomethylspironolactone (7α-TMS). We present a detailed analysis of their binding affinities to mineralocorticoid, androgen, progesterone, and glucocorticoid receptors, supported by quantitative data. Furthermore, this guide outlines the detailed experimental protocols for key assays used to characterize these interactions and visualizes the associated signaling pathways and experimental workflows.
Introduction
Spironolactone has been a cornerstone in the management of conditions such as heart failure, hypertension, and edema for decades.[1] Its primary mechanism of action involves the competitive antagonism of the mineralocorticoid receptor (MR), which leads to decreased sodium and water retention and potassium conservation.[2] However, spironolactone's clinical utility is nuanced by its interactions with other steroid receptors, notably the androgen receptor (AR), which can lead to antiandrogenic side effects.[3][4]
Spironolactone is extensively metabolized in the liver, giving rise to several active metabolites that contribute significantly to its overall pharmacodynamic effect. The two most prominent active metabolites are canrenone and 7α-thiomethylspironolactone (7α-TMS).[5] Understanding the distinct pharmacodynamic properties of these metabolites is crucial for a complete comprehension of spironolactone's therapeutic efficacy and its adverse effect profile.
This guide aims to provide a detailed technical resource for researchers and drug development professionals by:
-
Presenting a comparative analysis of the binding affinities of spironolactone and its active metabolites to key steroid hormone receptors.
-
Detailing the experimental methodologies used to determine these pharmacodynamic parameters.
-
Visualizing the underlying molecular signaling pathways and experimental workflows.
Pharmacodynamic Profile: Receptor Binding Affinities
The pharmacodynamic effects of spironolactone and its metabolites are primarily determined by their binding affinities to various nuclear receptors. A summary of the available quantitative data is presented in the tables below.
Table 1: Binding Affinity (Ki) of Spironolactone and Metabolites for Steroid Receptors
| Compound | Mineralocorticoid Receptor (MR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Progesterone Receptor (PR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) |
| Spironolactone | ~20-24 | ~39.4 - 77 | ~400 | >1000 |
| Canrenone | Data not consistently available | Data not consistently available | ~300[6] | Data not consistently available |
| 7α-thiomethylspironolactone (7α-TMS) | Major contributor to MR binding in vivo[2] | Similar to Spironolactone[7] | Data not consistently available | Data not consistently available |
Note: Ki values can vary between studies due to different experimental conditions. The values presented are representative.
Table 2: Half-maximal Inhibitory Concentration (IC50) of Spironolactone
| Receptor | IC50 (nM) |
| Mineralocorticoid Receptor (MR) | ~24 |
| Androgen Receptor (AR) | ~77 |
Signaling Pathways
Spironolactone exerts its primary effect by antagonizing the mineralocorticoid receptor signaling pathway.
Mineralocorticoid Receptor (MR) Signaling Pathway
The mineralocorticoid receptor is a nuclear receptor that, upon binding to its ligand aldosterone, translocates to the nucleus and modulates gene expression. Spironolactone competitively binds to the MR, preventing aldosterone from activating the receptor and initiating this signaling cascade.
Caption: Figure 1. Mineralocorticoid Receptor Signaling Pathway Antagonism by Spironolactone.
Experimental Protocols
The characterization of the pharmacodynamics of spironolactone and its metabolites relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of spironolactone and its metabolites for the mineralocorticoid receptor.
Materials:
-
Receptor Source: Human mineralocorticoid receptor expressed in a suitable cell line (e.g., HEK293 cells) or tissue homogenates (e.g., rat kidney cytosol).
-
Radioligand: [³H]-Aldosterone (specific activity ~70-100 Ci/mmol).
-
Test Compounds: Spironolactone, canrenone, 7α-thiomethylspironolactone.
-
Non-specific Binding Control: A high concentration of unlabeled aldosterone (e.g., 1 µM).
-
Assay Buffer: Tris-HCl buffer with appropriate additives (e.g., EDTA, dithiothreitol, sodium molybdate).
-
Scintillation Cocktail and Scintillation Counter .
-
Glass fiber filters and filtration apparatus .
Procedure:
-
Receptor Preparation: Prepare cell membranes or cytosol containing the mineralocorticoid receptor according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding: Receptor preparation, radioligand, and a high concentration of unlabeled aldosterone.
-
Competition Binding: Receptor preparation, radioligand, and varying concentrations of the test compound (e.g., spironolactone or its metabolites) in a serial dilution.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Figure 2. Workflow for a Radioligand Competitive Binding Assay.
Reporter Gene Assay
This cell-based assay measures the functional activity of a compound as an agonist or antagonist of a nuclear receptor.
Objective: To determine the antagonist activity of spironolactone and its metabolites on the mineralocorticoid receptor.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293 or CHO-K1) that does not endogenously express the mineralocorticoid receptor.
-
Expression Vector: A plasmid containing the full-length human mineralocorticoid receptor cDNA.
-
Reporter Vector: A plasmid containing a luciferase reporter gene under the control of a promoter with mineralocorticoid response elements (MREs).
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium and Supplements.
-
Agonist: Aldosterone.
-
Test Compounds: Spironolactone, canrenone, 7α-thiomethylspironolactone.
-
Luciferase Assay Reagent and a Luminometer .
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate growth medium.
-
Co-transfect the cells with the MR expression vector and the MRE-luciferase reporter vector using a suitable transfection reagent.
-
Allow the cells to express the receptor and reporter gene for 24-48 hours.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds (spironolactone and its metabolites).
-
Treat the cells with a fixed concentration of the agonist (aldosterone) that elicits a submaximal response (e.g., EC80), along with the varying concentrations of the test compounds.
-
Include control wells with cells treated with vehicle, aldosterone alone, and test compounds alone.
-
-
Incubation: Incubate the plate for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a lysis buffer.
-
Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.
-
-
Measurement: Measure the luminescence produced in each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary (e.g., using a co-transfected Renilla luciferase vector).
-
Plot the percentage of inhibition of the aldosterone-induced response against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the maximal agonist response) from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Figure 3. Workflow for a Reporter Gene Assay to Determine Antagonist Activity.
Conclusion
The pharmacodynamics of spironolactone are complex, involving the parent drug and its active metabolites, which exhibit varying affinities for multiple steroid receptors. 7α-thiomethylspironolactone appears to be a major contributor to the mineralocorticoid receptor antagonism in vivo, while canrenone also plays a role. The antiandrogenic effects of spironolactone are a key consideration in its clinical use and are mediated through direct androgen receptor blockade. A thorough understanding of the distinct pharmacodynamic profiles of spironolactone and its metabolites, as detailed in this guide, is essential for the rational design of new mineralocorticoid receptor antagonists with improved selectivity and for optimizing the clinical application of this important therapeutic agent. The provided experimental protocols offer a framework for the continued investigation and characterization of such compounds.
References
- 1. Spironolactone - Wikipedia [en.wikipedia.org]
- 2. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. eshonline.org [eshonline.org]
- 5. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction of canrenone with oestrogen and progesterone receptors in human uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
Spironolactone's Impact on Testosterone Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone, a potassium-sparing diuretic, is widely utilized for its antiandrogenic properties in various clinical settings. Its mechanism of action in modulating androgenic activity is multifaceted, extending beyond simple receptor antagonism to direct interference with the testosterone synthesis pathway. This technical guide provides an in-depth exploration of spironolactone's effects on testosterone biosynthesis, detailing its interaction with key steroidogenic enzymes. The document summarizes quantitative data from pivotal studies, outlines common experimental protocols for investigating its antiandrogenic effects, and presents visual representations of the underlying biochemical and experimental frameworks. The conflicting evidence regarding its definitive impact on circulating testosterone levels is also critically examined, offering a comprehensive resource for researchers and professionals in drug development.
Introduction
Spironolactone is a synthetic steroid that functions as a competitive antagonist of the mineralocorticoid receptor, leading to its diuretic effect.[1] Beyond this primary function, it exhibits significant antiandrogenic activity, making it a therapeutic option for conditions such as hirsutism in women, acne vulgaris, and as a component of feminizing hormone therapy.[2][3] The antiandrogenic effects of spironolactone are attributed to a dual mechanism: competitive inhibition of the androgen receptor (AR) and direct inhibition of enzymes involved in testosterone synthesis.[4][5] This guide focuses on the latter, providing a detailed analysis of spironolactone's impact on the testosterone synthesis pathway.
Dual Mechanism of Antiandrogenic Action
Spironolactone's ability to counteract the effects of androgens stems from two primary mechanisms:
-
Androgen Receptor Antagonism: Spironolactone and its active metabolites, such as canrenone, can bind to the androgen receptor, competitively inhibiting the binding of testosterone and its more potent metabolite, dihydrotestosterone (DHT).[6][7] This direct blockade at the receptor level prevents the downstream signaling cascade that mediates androgenic effects in target tissues.
-
Inhibition of Testosterone Synthesis: Spironolactone has been shown to interfere with the activity of several key enzymes in the steroidogenic pathway responsible for the production of androgens. This leads to a decrease in the biosynthesis of testosterone from cholesterol. The primary targets of this inhibition are enzymes belonging to the cytochrome P450 family.[5]
Impact on Testosterone Synthesis Pathways
The synthesis of testosterone is a multi-step process that occurs primarily in the Leydig cells of the testes in males and in the ovaries and adrenal glands in females. The pathway involves a series of enzymatic conversions of cholesterol. Spironolactone has been shown to inhibit several of these critical enzymes.
Inhibition of 17α-Hydroxylase and 17,20-Lyase (CYP17A1)
The enzyme 17α-hydroxylase/17,20-lyase, encoded by the CYP17A1 gene, is a crucial control point in androgen synthesis. It catalyzes two key reactions: the hydroxylation of pregnenolone and progesterone to their 17α-hydroxy derivatives, and the subsequent cleavage of the C17-20 bond to produce the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione.
Spironolactone has been demonstrated to be a weak inhibitor of CYP17A1.[5] This inhibition leads to a reduction in the production of DHEA and androstenedione, which are direct precursors to testosterone.
Potential Inhibition of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
There is some evidence to suggest that spironolactone may also inhibit 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme is responsible for the conversion of Δ5-steroids (pregnenolone, 17α-hydroxypregnenolone, and DHEA) to their corresponding Δ4-ketosteroids (progesterone, 17α-hydroxyprogesterone, and androstenedione). Inhibition of 3β-HSD would further contribute to the reduction of testosterone precursors.
The following diagram illustrates the testosterone synthesis pathway and the points of inhibition by spironolactone.
Quantitative Data on Spironolactone's Effects
The clinical and in vitro effects of spironolactone on testosterone and related parameters have been quantified in numerous studies. However, the results, particularly concerning the extent of testosterone reduction, are often inconsistent.
Table 1: In Vitro Inhibition of Steroidogenic Enzymes by Spironolactone
| Enzyme Target | Spironolactone Concentration | % Inhibition | Study Reference |
| Testicular Cytochrome P-450 | 100 µM | ~50% | Menard et al., 1974 |
| 11β-Hydroxylase (Bovine Adrenal) | 30 µM | Significant | Cheng et al., 1976 |
| 18-Hydroxylation (Bovine Adrenal) | <30 µM | Significant | Cheng et al., 1976 |
Table 2: Clinical Effects of Spironolactone on Hormonal and Clinical Parameters in Women with Hirsutism
| Study | Spironolactone Dose | Duration | Change in Total Testosterone | Change in Free Testosterone | Change in Ferriman-Gallwey Score |
| Cumming et al., 1982 | 200 mg/day | 6 months | -40% | -75% | Significant reduction |
| Lobo et al., 1985 | 200 mg/day | 3 months | No significant change | Increase | No significant change |
| Chapman et al., 1985 | 200 mg/day | 12 months | No significant change | Not reported | Significant reduction |
| Barth et al., 1989 | 100 mg/day | 6 months | -30% | Not reported | Significant reduction |
Experimental Protocols
The investigation of spironolactone's impact on testosterone synthesis involves a variety of in vitro and in vivo experimental designs.
In Vitro Enzyme Inhibition Assays
These assays are crucial for determining the direct effect of spironolactone on specific steroidogenic enzymes.
Objective: To quantify the inhibitory potential of spironolactone on enzymes like CYP17A1.
General Protocol:
-
Enzyme Source: Microsomes from human or animal adrenal or testicular tissues, or recombinant human enzymes expressed in a suitable cell line.
-
Substrate: A radiolabeled precursor steroid (e.g., [³H]-progesterone for CYP17A1).
-
Incubation: The enzyme source is incubated with the substrate in the presence of varying concentrations of spironolactone.
-
Product Separation: The reaction products are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of product formed is quantified by scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each spironolactone concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.
Androgen Receptor Binding Assays
These assays determine the affinity of spironolactone for the androgen receptor.
Objective: To measure the ability of spironolactone to compete with a known androgen for binding to the AR.
General Protocol:
-
Receptor Source: Cytosol from androgen-sensitive tissues (e.g., rat prostate) or cells transfected with the human androgen receptor.
-
Radioligand: A high-affinity radiolabeled androgen (e.g., [³H]-DHT).
-
Competition: The receptor preparation is incubated with the radioligand in the presence of increasing concentrations of unlabeled spironolactone.
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured by scintillation counting.
-
Data Analysis: A competition curve is generated, and the Ki (inhibition constant) is calculated to determine the binding affinity of spironolactone.
Clinical Trials in Hirsute Women
These studies assess the in vivo efficacy of spironolactone in a clinical setting.
Objective: To evaluate the effect of spironolactone on clinical and hormonal markers of hyperandrogenism.
General Protocol:
-
Patient Population: Women with a diagnosis of hirsutism, often with associated conditions like Polycystic Ovary Syndrome (PCOS).
-
Treatment: Administration of spironolactone at a defined daily dose for a specified duration (typically 3-12 months).
-
Clinical Assessment: Hirsutism is scored at baseline and at regular intervals using a standardized method, most commonly the Ferriman-Gallwey score. This involves a visual assessment of hair growth in nine androgen-sensitive body areas, with each area scored from 0 (no terminal hair) to 4 (extensive terminal hair). A total score of 8 or higher is generally considered indicative of hirsutism.[8][9]
-
Hormonal Analysis: Blood samples are collected at baseline and throughout the study to measure levels of total and free testosterone, androstenedione, DHEA-S, and other relevant hormones using techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[10][11]
-
Data Analysis: Statistical analysis is performed to compare baseline and post-treatment clinical scores and hormone levels.
Discussion and Future Directions
The evidence strongly supports a dual mechanism of antiandrogenic action for spironolactone, involving both androgen receptor blockade and inhibition of testosterone synthesis. The in vitro data clearly demonstrate an inhibitory effect on key steroidogenic enzymes. However, the translation of these in vitro findings to a consistent and predictable reduction in circulating testosterone levels in clinical settings is less clear.
The variability in clinical trial results may be attributable to several factors, including differences in patient populations, dosage regimens, and the sensitivity of hormonal assays. It is also possible that compensatory mechanisms, such as an increase in luteinizing hormone (LH) secretion, may counteract the direct inhibitory effect of spironolactone on testosterone production in some individuals.
Future research should focus on elucidating the precise molecular interactions between spironolactone and its metabolites with steroidogenic enzymes. Studies employing advanced techniques such as X-ray crystallography could provide valuable insights into the binding mechanisms. Furthermore, large, well-controlled clinical trials with standardized methodologies are needed to definitively characterize the in vivo effects of spironolactone on the entire steroidogenic profile and to identify patient-specific factors that may predict the hormonal response to treatment.
Conclusion
Spironolactone exerts its antiandrogenic effects through a combination of androgen receptor antagonism and the inhibition of testosterone synthesis. Its impact on the testosterone synthesis pathway is primarily through the weak inhibition of CYP17A1. While in vitro studies support this mechanism, the clinical data on its effect on circulating testosterone levels remain inconsistent. A thorough understanding of its complex pharmacology is essential for optimizing its clinical use and for the development of novel antiandrogenic therapies with improved specificity and efficacy.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Spironolactone - Wikipedia [en.wikipedia.org]
- 3. Polycystic ovary syndrome - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Mode of spironolactone anti-androgenic action: inhibition of androstanolone binding to rat prostate androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bhns.org.uk [bhns.org.uk]
- 9. gpnotebook.com [gpnotebook.com]
- 10. Accuracy-based proficiency testing for testosterone measurements with immunoassays and liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
Cellular Targets of Spironolactone Beyond the Mineralocorticoid Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, is widely recognized for its primary mechanism of action at the mineralocorticoid receptor (MR). However, its clinical efficacy in conditions such as hormonal acne and hirsutism, alongside a distinct side-effect profile including gynecomastia, points to significant interactions with other cellular targets. This guide provides a detailed examination of these non-MR targets, presenting quantitative data, experimental methodologies, and signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Steroid Hormone Receptor Interactions
Spironolactone exhibits notable cross-reactivity with other members of the steroid receptor superfamily, particularly the androgen receptor, and to a lesser extent, the progesterone and glucocorticoid receptors.
Androgen Receptor (AR) Antagonism
The most clinically significant off-target effect of spironolactone is its antagonism of the androgen receptor. This activity underlies its therapeutic use in androgen-dependent conditions and is also responsible for its anti-androgenic side effects.
The following table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of spironolactone for the androgen receptor from various studies.
| Parameter | Value (nM) | Species | Notes |
| Ki | 39.4 | Human | |
| IC50 | 120 | Human | Binding inhibition |
| IC50 | 13 - 670 | Human | Functional antagonism |
This protocol outlines a typical method to determine the binding affinity of spironolactone for the androgen receptor.
-
Preparation of Receptor Source: Cytosol from tissues expressing high levels of androgen receptor (e.g., rat prostate) or cell lysates from cells overexpressing human AR (e.g., transfected COS-1 or LNCaP cells) are prepared in a suitable buffer.
-
Radioligand: A tritiated androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used as the radioligand.
-
Competition Assay: A fixed concentration of [³H]-DHT is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled spironolactone.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal or a filtration method is used to separate the receptor-bound [³H]-DHT from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of [³H]-DHT (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Competitive antagonism of the androgen receptor by spironolactone.
Progesterone (PR) and Glucocorticoid (GR) Receptor Interactions
Spironolactone exhibits a much lower affinity for the progesterone and glucocorticoid receptors compared to the androgen receptor. Its interaction with the PR is generally agonistic, while its effect on the GR is antagonistic.
| Receptor | Parameter | Value (nM) | Species | Notes |
| Progesterone Receptor (PR) | Ki | 400 | Human | |
| IC50 | 650 | Human | Binding inhibition | |
| EC50 | 740 - 2,619 | Human | Agonist activity | |
| Glucocorticoid Receptor (GR) | Ki | 32.6 | Human | |
| IC50 | 1,400 | Human | Binding inhibition | |
| IC50 | 2,410 - 6,920 | Human | Functional antagonism |
This protocol describes a method to assess the functional activity (agonism/antagonism) of spironolactone at the PR and GR.
-
Cell Culture: A suitable cell line that does not endogenously express the receptor of interest (e.g., HEK293 or CHO cells) is used.
-
Transfection: Cells are co-transfected with two plasmids: one expressing the full-length human PR or GR, and a reporter plasmid containing a luciferase gene under the control of a promoter with progesterone or glucocorticoid response elements (PREs or GREs).
-
Treatment: Transfected cells are treated with either a known agonist (progesterone or dexamethasone), spironolactone alone (to test for agonist activity), or a combination of the known agonist and spironolactone (to test for antagonist activity).
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity with spironolactone alone indicates agonism. A decrease in agonist-induced luciferase activity in the presence of spironolactone indicates antagonism. EC50 (for agonism) or IC50 (for antagonism) values are calculated from dose-response curves.
Inhibition of Steroidogenic Enzymes
Spironolactone and its metabolites can directly inhibit key enzymes involved in the biosynthesis of steroid hormones, contributing to its anti-androgenic and other endocrine effects.
Cytochrome P450 17A1 (CYP17A1)
CYP17A1 is a critical enzyme in steroidogenesis, possessing both 17α-hydroxylase and 17,20-lyase activity. Spironolactone is known to be a mechanism-based (suicide) inhibitor of this enzyme, particularly after its conversion to the metabolite 7α-thiospironolactone.
While the inhibitory effect is well-established, specific IC50 or Ki values for spironolactone's direct inhibition of human CYP17A1 are not consistently reported in the literature. The inhibition is described as a time-dependent and irreversible process.
This protocol outlines a method for assessing the inhibition of CYP17A1 activity.
-
Enzyme Source: Microsomes from human adrenal glands or testes, or recombinant human CYP17A1 expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrates: Radiolabeled substrates are used to measure the two activities of the enzyme, such as [³H]-progesterone for 17α-hydroxylase activity and [³H]-17-hydroxyprogesterone for 17,20-lyase activity.
-
Incubation: The enzyme preparation is pre-incubated with spironolactone or its metabolites for various time points in the presence of NADPH to allow for mechanism-based inactivation.
-
Enzyme Reaction: The radiolabeled substrate is then added to initiate the reaction.
-
Product Separation: The steroid products are extracted and separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled product is quantified using a radioactivity detector.
-
Data Analysis: The rate of product formation is compared between treated and untreated samples to determine the extent of enzyme inhibition.
Caption: Inhibition of CYP17A1 by spironolactone metabolites in the steroid synthesis pathway.
Nuclear Receptor Activation: Pregnane X Receptor (PXR)
Spironolactone is an agonist of the Pregnane X Receptor (PXR), a nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug metabolism and transport.
PXR-Mediated Gene Induction
Activation of PXR by spironolactone leads to the increased expression of several key proteins, including cytochrome P450 3A4 (CYP3A4) and the efflux transporter P-glycoprotein (P-gp, MDR1).
| Cell Line | Spironolactone Conc. (µM) | Effect |
| HepG2 | 50 | ~73% increase in P-gp protein levels |
| HepG2 | 50 | ~108% increase in MDR1 mRNA levels |
This protocol details a method to measure the activation of PXR by spironolactone.
-
Cell Line: A suitable cell line, such as HepG2 or Huh7, which endogenously expresses PXR, is used.
-
Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene driven by a promoter with PXR response elements (PXREs).
-
Treatment: Transfected cells are treated with various concentrations of spironolactone. A known PXR agonist, such as rifampicin, is used as a positive control.
-
Incubation: Cells are incubated for 24-48 hours.
-
Luciferase Assay: Luciferase activity is measured from cell lysates.
-
Data Analysis: A dose-dependent increase in luciferase activity indicates PXR activation. An EC50 value can be determined from the dose-response curve.
Caption: PXR-mediated induction of P-glycoprotein by spironolactone.
Conclusion
The pharmacological profile of spironolactone is more complex than its primary classification as a mineralocorticoid receptor antagonist suggests. Its interactions with the androgen receptor, steroidogenic enzymes, and the pregnane X receptor are crucial to both its therapeutic applications in endocrinology and dermatology, and its characteristic side effects. A thorough understanding of these off-target activities is essential for optimizing its clinical use and for the development of future drugs with improved selectivity. This guide provides a foundational resource for researchers to delve into the multifaceted pharmacology of this widely used medication.
Spironolactone's Impact on Collagen and Extracellular Matrix: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone, a mineralocorticoid receptor antagonist, is well-established for its clinical efficacy in treating conditions such as heart failure and hypertension. Emerging preclinical evidence has illuminated its significant role in modulating collagen synthesis and extracellular matrix (ECM) remodeling, positioning it as a potential therapeutic agent against fibrosis. This in-depth technical guide synthesizes findings from key preclinical studies, offering a comprehensive overview of spironolactone's effects on the ECM, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of spironolactone on markers of collagen deposition and fibrosis in various animal models.
Table 1: Effect of Spironolactone on Collagen Deposition and Fibrosis in Cardiac Models
| Animal Model | Treatment Group | Outcome Measure | Result | Fold/Percent Change vs. Control | p-value | Reference |
| Spontaneously Hypertensive Rats (SHR) | SHR + Spironolactone (20 mg/kg/day for 16 weeks) | Myocardial Collagen Type I Concentration (arbitrary units) | 1.42 ± 0.05 | -24.1% vs. SHR Control | <0.05 | [1] |
| Myocardial Collagen Type I/III Ratio | 15.64 ± 1.34 | -24.8% vs. SHR Control | <0.05 | [1] | ||
| Experimental Autoimmune Myocarditis (EAM) in BALB/c Mice | EAM + Spironolactone | Myocardial Collagen I Protein Expression (relative to control) | Significantly decreased | Not specified | <0.05 | [2] |
| Myocardial Collagen III Protein Expression (relative to control) | Significantly decreased | Not specified | <0.05 | [2] |
Table 2: Effect of Spironolactone on Collagen Deposition in a Liver Fibrosis Model
| Animal Model | Treatment Group | Outcome Measure | Result | Fold/Percent Change vs. Control | p-value | Reference |
| Bile-Duct-Ligated (BDL) Rats | BDL + Spironolactone | Liver Collagen Type I Protein Expression (relative to sham) | Significantly decreased | Not specified | <0.05 | [3] |
| Liver Hydroxyproline Content (µg/g wet weight) | Significantly decreased | Not specified | <0.05 | [3] |
Key Experimental Protocols
Cardiac Fibrosis in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as controls.
-
Treatment: Spironolactone (20 mg/kg/day) or distilled water (vehicle) was administered to SHR and WKY groups for 16 weeks.[1]
-
Collagen Quantification - Western Blot: Myocardial tissue lysates were prepared and protein concentration was determined. Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against Collagen Type I. After washing, the membrane was incubated with a secondary antibody, and the protein bands were visualized and quantified.[1]
-
Collagen Quantification - Picrosirius Red Staining: Myocardial tissue sections were stained with Picrosirius red and observed under polarized light microscopy to differentiate collagen type I (orange-red) and type III (green) fibers. The accumulation area of each collagen type was quantified using image analysis software.[1]
Experimental Autoimmune Myocarditis (EAM) in Mice
-
Animal Model: BALB/c mice were used to induce EAM by immunization with murine cardiac α-myosin heavy chain sequence polypeptides.
-
Treatment: A treatment group received spironolactone, while the control group received a vehicle. The exact dosage and duration were not specified in the abstract.
-
Collagen Quantification - Western Blot: Myocardial protein extracts were subjected to Western blot analysis to determine the expression levels of collagen I and III.[2]
-
Assessment of Total Collagen - Masson's Trichrome Staining: Myocardial tissue sections were stained with Masson's trichrome to assess total collagen deposition.[2]
-
Analysis of Signaling Pathways - Western Blot: The protein expression levels of TGF-β1, total and phosphorylated Smad-2/3, and Ets-1 were determined by Western blotting.[2]
-
MMP Activity - Gelatin Zymography: The activity of MMP-2 and MMP-9 in myocardial tissue was assessed using gelatin zymography.[2]
-
MMP Gene Expression - RT-qPCR: The mRNA expression levels of MMP-2 and MMP-9 were quantified using reverse transcription-quantitative PCR.[2]
Liver Fibrosis in Bile-Duct-Ligated (BDL) Rats
-
Animal Model: Liver fibrosis was induced in rats by bile duct ligation (BDL).
-
Treatment: A group of BDL rats was treated with spironolactone.
-
Collagen Quantification - Western Blot: The protein expression of type I collagen in liver tissue was analyzed by Western blot.[3]
-
Collagen Quantification - Hydroxyproline Assay: The total collagen content in the liver was determined by measuring the hydroxyproline content.[3]
Signaling Pathways and Mechanisms of Action
Spironolactone exerts its anti-fibrotic effects through the modulation of key signaling pathways involved in ECM remodeling. A primary mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Caption: Spironolactone inhibits the TGF-β1/Smad-2/3/Ets-1 signaling pathway.
In a mouse model of experimental autoimmune myocarditis, spironolactone treatment significantly inhibited the phosphorylation of Smad-2/3 and the expression of the transcription factor Ets-1.[2] This, in turn, leads to a downstream reduction in the expression of pro-fibrotic genes, including those for collagen type I and III.
Furthermore, spironolactone has been shown to modulate the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of ECM components. In the same EAM mouse model, spironolactone treatment was associated with a reduction in the expression and activity of MMP-2 and MMP-9.[2]
Caption: Workflow for studying spironolactone's effects in an EAM mouse model.
Conclusion
Preclinical studies provide compelling evidence for the anti-fibrotic effects of spironolactone, mediated through the inhibition of the TGF-β signaling pathway and modulation of MMP activity. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of spironolactone in fibrotic diseases. Further research is warranted to fully elucidate the complete spectrum of its mechanisms of action on the extracellular matrix and to translate these preclinical findings into clinical applications.
References
Methodological & Application
In Vitro Assays to Determine Spironolactone's Antiandrogenic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone is a potassium-sparing diuretic that also possesses significant antiandrogenic properties. This dual activity makes it a valuable tool in both clinical practice and pharmacological research. Its primary mechanism of antiandrogenic action is the competitive antagonism of the androgen receptor (AR), which prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT) and subsequent downstream signaling. Additionally, spironolactone has been reported to have a weaker inhibitory effect on steroidogenic enzymes involved in androgen biosynthesis.
These application notes provide detailed protocols for key in vitro assays to characterize and quantify the antiandrogenic activity of spironolactone and other potential antiandrogenic compounds. The described methods are fundamental for screening and mechanistic studies in drug discovery and development.
Key In Vitro Assays for Antiandrogenic Activity
The antiandrogenic properties of spironolactone can be effectively evaluated using a panel of in vitro assays targeting different aspects of the androgen signaling pathway. The most common and informative assays include:
-
Androgen Receptor (AR) Competitive Binding Assays: These assays directly measure the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. This provides a quantitative measure of the compound's affinity for the receptor.
-
Androgen Receptor (AR) Transcriptional Activation (Reporter Gene) Assays: These cell-based assays assess the functional consequence of AR binding. They measure the ability of a compound to inhibit androgen-induced transcription of a reporter gene, providing a measure of its antagonistic activity.
-
Steroidogenic Enzyme Inhibition Assays: These assays evaluate the effect of a compound on the activity of enzymes involved in the synthesis of androgens, such as CYP17A1 (17α-hydroxylase/17,20-lyase).
Data Presentation: Quantitative Antiandrogenic Activity of Spironolactone
The following tables summarize quantitative data from various in vitro studies on spironolactone's antiandrogenic activity.
Table 1: Androgen Receptor Binding Affinity of Spironolactone
| Parameter | Value | Species/System | Reference |
| IC50 | 67 nM | Rat Prostate Cytosol | [1] |
| IC50 | 77 nM | Not Specified | [2] |
| Ki | 39.4 nM | Human | [3] |
| Relative Binding Affinity vs. DHT | 2.7 - 67% | Various | [1] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of spironolactone required to displace 50% of the radiolabeled ligand from the androgen receptor. Ki (Inhibition constant) is another measure of binding affinity.
Table 2: Functional Antiandrogenic Activity of Spironolactone in Reporter Gene Assays
| Assay Type | Cell Line | Endpoint | IC50/EC50 | Reference |
| AR Transcriptional Activation | LNCaP | Inhibition of androgen-induced luciferase activity | Not explicitly quantified in the provided abstract, but spironolactone demonstrated antagonistic activity. | [4] |
| AR Transcriptional Activation | U2OS-AR/MMTV | Inhibition of DHT-induced luciferase activity | Not explicitly quantified for spironolactone, but the assay was validated for antiandrogens. | [5] |
Data on the IC50 of spironolactone in reporter gene assays is less consistently reported in the literature compared to binding affinity data.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), diffuse into the cell and bind to the androgen receptor (AR) in the cytoplasm. Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription. Spironolactone acts as a competitive antagonist by binding to the AR and preventing the binding of endogenous androgens, thereby inhibiting this signaling cascade.
Caption: Androgen Receptor Signaling Pathway and Mechanism of Spironolactone Action.
Experimental Workflow: Androgen Receptor Competitive Binding Assay
This workflow outlines the key steps in determining the binding affinity of spironolactone for the androgen receptor using a competitive binding assay with a radiolabeled androgen.
References
- 1. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 2. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Spironolactone's Effects on Metabolic Syndrome in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the therapeutic potential of spironolactone in metabolic syndrome. Spironolactone, a mineralocorticoid receptor (MR) antagonist, has shown promise in ameliorating several components of metabolic syndrome, including insulin resistance, dyslipidemia, hypertension, and hepatic steatosis. The following sections detail established animal models, experimental procedures, and expected outcomes based on peer-reviewed studies.
I. Animal Models for Inducing Metabolic Syndrome
Several rodent models are effective in recapitulating the key features of human metabolic syndrome. The choice of model depends on the specific research question and the desired metabolic phenotype.
1. Diet-Induced Obesity (DIO) and Metabolic Syndrome in Mice:
This is the most common and translationally relevant model. A high-fat, high-fructose diet (HFFD) effectively induces obesity, insulin resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).
-
Animal Strain: C57BL/6 mice are widely used due to their susceptibility to diet-induced metabolic dysfunction.
-
Diet: A diet consisting of 60% fat (by calories) and drinking water supplemented with 30% fructose is effective in inducing the metabolic syndrome phenotype.[1][2][3]
-
Duration: An 8-week feeding period is generally sufficient to establish clear metabolic abnormalities.[1][2][3]
2. Fructose-Fed Hypertensive Rat (FFHR) Model:
This model is particularly useful for studying the interplay between metabolic dysfunction and hypertension.
-
Animal Strain: Spontaneously hypertensive rats (SHR) are used as the base strain. Wistar Kyoto (WKY) rats serve as the normotensive control.[4]
-
Diet: Providing a 10% (w/v) fructose solution in the drinking water for 12 weeks induces metabolic syndrome characteristics in SHR.[4]
3. Ovariectomized (OVX) Rat Model:
This model mimics the hormonal changes associated with menopause in women, leading to obesity and insulin resistance. It is useful for studying the effects of spironolactone in a state of estrogen deficiency.
-
Animal Strain: Female Wistar rats are commonly used.[5]
-
Procedure: Bilateral ovariectomy is performed to induce estrogen deprivation.
-
Duration: An 8-week period following ovariectomy is typically sufficient to observe metabolic changes.[5]
4. Genetic Model of Metabolic Syndrome:
Genetically modified animals that spontaneously develop metabolic syndrome offer a model with high reproducibility.
II. Spironolactone Administration Protocols
The dosage and administration route of spironolactone are critical for achieving therapeutic effects.
| Animal Model | Spironolactone Dose | Administration Route | Duration of Treatment | Reference |
| C57BL/6 Mice (HFFD) | 20 mg/kg/day | Mixed in the diet | 8 weeks | [1][2][3] |
| Fructose-Fed Hypertensive Rats (FFHR) | 5 mg/kg/day | Oral gavage | 6 weeks | [4] |
| Ovariectomized (OVX) Wistar Rats | 0.25 mg/kg/day (low-dose) | Oral gavage | 8 weeks | [5] |
| Transgenic Ren2 Rats | 0.24 mg/day | Subcutaneous time-release pellets | 21 days | [8][9] |
| Letrozole-induced PCOS Rats | 0.25 mg/kg | Oral gavage | 21 days | [8] |
| SHR/NDmcr-cp(cp/cp) Rats | 100 mg/kg | - | - | [6][7] |
III. Key Experimental Protocols
1. Glucose and Insulin Tolerance Tests:
These tests are fundamental for assessing insulin sensitivity and glucose metabolism.
-
Glucose Tolerance Test (GTT):
-
Fast animals overnight (typically 12-16 hours).
-
Record baseline blood glucose from a tail vein blood sample.
-
Administer a glucose solution (1-2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast animals for a shorter period (typically 4-6 hours).
-
Record baseline blood glucose.
-
Administer human or rat insulin (0.5-1.0 U/kg body weight) via IP injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin administration.
-
2. Pyruvate Tolerance Test (PTT):
This test is used to assess the rate of hepatic gluconeogenesis.
-
Fast animals overnight.
-
Record baseline blood glucose.
-
Administer sodium pyruvate (2 g/kg body weight) via IP injection.
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection.
3. Biochemical Analysis of Blood Samples:
Collect blood via cardiac puncture or from the tail vein at the end of the study. Serum or plasma should be separated and stored at -80°C until analysis.
-
Lipid Profile: Measure total cholesterol, triglycerides, free fatty acids, and HDL-cholesterol using commercially available enzymatic kits.
-
Hormone Levels: Measure insulin, leptin, and aldosterone using ELISA kits.
-
Inflammatory Markers: Measure levels of TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1) using ELISA kits.
4. Histological Analysis of Liver and Adipose Tissue:
-
At the end of the experiment, euthanize the animals and perfuse the tissues with saline followed by 4% paraformaldehyde.
-
Dissect the liver and epididymal fat pads.
-
Fix tissues in 4% paraformaldehyde and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess overall morphology and inflammation.
-
For lipid accumulation in the liver, perform Oil Red O staining on frozen sections.
5. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from liver and adipose tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using primers for genes involved in inflammation (e.g., Tnf-α, Il-6, Mcp-1), gluconeogenesis (e.g., Pepck), and lipogenesis.
IV. Quantitative Data Summary
Table 1: Effects of Spironolactone on Metabolic Parameters in HFFD Mice [1][2][3]
| Parameter | Control | HFFD | HFFD + Spironolactone |
| Body Weight (g) | ~25 | ~40 | ~40 |
| Epididymal Fat Weight (g) | ~0.5 | ~2.5 | ~1.8 |
| Systolic Blood Pressure (mmHg) | ~110 | ~130 | ~115 |
| Serum Triglycerides (mg/dL) | ~50 | ~150 | ~80 |
| Serum Free Fatty Acids (mEq/L) | ~0.5 | ~1.2 | ~0.8 |
| Serum Total Cholesterol (mg/dL) | ~100 | ~200 | ~150 |
| Serum Leptin (ng/mL) | ~2 | ~30 | ~15 |
| Glucose (GTT, AUC) | Lower | Higher | Significantly Lower |
| Insulin (ITT) | Sensitive | Resistant | Improved Sensitivity |
| Pyruvate (PTT) | Lower | Higher | Significantly Lower* |
*p < 0.05 compared to HFFD group
Table 2: Effects of Low-Dose Spironolactone in Ovariectomized (OVX) Rats [5]
| Parameter | Sham | OVX | OVX + Spironolactone |
| Body Mass Gain (g) | Lower | Higher | Significantly Lower |
| Visceral Adiposity | Lower | Higher | Significantly Lower |
| HOMA-IR | Lower | Higher | Significantly Lower |
| 1-hour Postload Glucose | Lower | Higher | Significantly Lower |
| Plasma Insulin | Lower | Higher | Significantly Lower |
| Triglycerides | Lower | Higher | Significantly Lower |
| Total Cholesterol | Lower | Higher | Significantly Lower |
| 17β-estradiol | Higher | Lower | Replenished |
*p < 0.05 compared to OVX group
V. Visualizations
Caption: Experimental workflow for studying spironolactone's effects.
Caption: Spironolactone's proposed mechanism of action.
Caption: Logical relationship of spironolactone's effects.
References
- 1. Spironolactone improves glucose and lipid metabolism by ameliorating hepatic steatosis and inflammation and suppressing enhanced gluconeogenesis induced by high-fat and high-fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Ameliorative effect of low-dose spironolactone on obesity and insulin resistance is through replenishment of estrogen in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spironolactone, but not eplerenone, impairs glucose tolerance in a rat model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spironolactone, but not Eplerenone, Impairs Glucose Tolerance in a Rat Model of Metabolic Syndrome [jstage.jst.go.jp]
- 8. Spironolactone and Insulin Resistance: How It Works - Oana - Posts [oanahealth.com]
- 9. journals.physiology.org [journals.physiology.org]
Application Note: High-Throughput Screening for Novel Spironolactone Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction Spironolactone is a well-established potassium-sparing diuretic and a multi-target drug used to treat conditions like high blood pressure, heart failure, and hyperaldosteronism.[1][2] Its primary therapeutic mechanism involves competitively antagonizing the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone.[1][3] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), regulates water and electrolyte balance.[4][5] However, spironolactone also exhibits antiandrogenic effects due to its structural similarity to steroidal hormones, which can lead to side effects like gynecomastia.[3][6] The development of novel spironolactone analogs aims to identify compounds with improved selectivity for the mineralocorticoid receptor, thereby retaining therapeutic efficacy while minimizing off-target effects. High-throughput screening (HTS) provides a powerful platform to rapidly evaluate large chemical libraries for such candidates.[7][8] This document outlines a comprehensive HTS workflow and detailed protocols for the identification and characterization of novel spironolactone analogs.
Mineralocorticoid Receptor Signaling Pathway
The therapeutic action of spironolactone and its analogs is centered on the antagonism of the mineralocorticoid receptor (MR). Understanding this pathway is crucial for designing effective screening assays. Aldosterone, a steroid hormone, diffuses across the cell membrane and binds to the cytoplasmic MR, which is part of a complex with heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the aldosterone-MR complex translocates to the nucleus. Inside the nucleus, it dimerizes and binds to specific DNA sequences known as mineralocorticoid response elements (MREs), recruiting coactivators to initiate the transcription of target genes. These genes are primarily involved in sodium and water reabsorption and potassium excretion. Spironolactone competes with aldosterone for binding to the MR, preventing this transcriptional activation.[1][9]
References
- 1. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Mineralocorticoid Receptor Antagonists in Heart Failure | CFR Journal [cfrjournal.com]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 9. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spironolactone Dosage in Animal Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spironolactone in animal models.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose of spironolactone for different animal models?
The optimal dose of spironolactone can vary significantly depending on the animal species, the research model, and the specific scientific question. It is crucial to consult literature for doses used in similar studies. However, some general starting points from published research are provided in the table below.
2. How should spironolactone be prepared and administered for oral gavage in rodents?
Spironolactone has poor water solubility. For oral gavage in rodents, it is often prepared as a suspension. A common method is to micronize the spironolactone powder and suspend it in a vehicle like a 0.5% or 1% methylcellulose solution or corn oil. It's essential to ensure the suspension is homogenous before each administration to guarantee consistent dosing. Some studies have also dissolved spironolactone in olive oil for subcutaneous injections in rats.[1]
3. What is the mechanism of action of spironolactone?
Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR).[2] It blocks the action of aldosterone, a hormone that regulates sodium and potassium balance.[2] By inhibiting aldosterone, spironolactone promotes the excretion of sodium and water while retaining potassium.[2] This diuretic effect is a key aspect of its therapeutic action in conditions like heart failure and hypertension.[3][4]
4. How does spironolactone affect the Renin-Angiotensin-Aldosterone System (RAAS)?
By blocking aldosterone receptors, spironolactone disrupts the negative feedback loop of the RAAS.[5] This leads to a compensatory increase in plasma renin activity and aldosterone concentrations.[1][5][6][7] Researchers should be aware of this physiological response when interpreting experimental results.
5. What are the known active metabolites of spironolactone?
Spironolactone is rapidly metabolized into several active metabolites. The main active metabolites are canrenone and 7α-thiomethylspironolactone (TMS), which contribute significantly to the overall effect of the drug.[8]
Troubleshooting Guide
Issue: I am not observing the expected diuretic effect after spironolactone administration.
-
Possible Cause 1: Inadequate Dose. The dose may be too low for the specific animal model or experimental conditions.
-
Solution: Review the literature for dose-response studies in your model. Consider a pilot study with a dose escalation design to determine the effective dose. In a study with beagle dogs, a dose of 2 mg/kg was found to completely reverse the effects of aldosterone on the sodium/potassium ratio, while 0.8 mg/kg only showed partial reversal.[9]
-
-
Possible Cause 2: Improper Formulation or Administration. Due to its poor solubility, improper suspension can lead to inaccurate dosing.
-
Solution: Ensure the spironolactone is properly micronized and suspended. Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Possible Cause 3: Animal Model Characteristics. The diuretic effect of spironolactone is more pronounced in models with elevated aldosterone levels.[2]
-
Solution: Evaluate the baseline aldosterone levels in your animal model. The effect may be less significant in healthy animals with normal aldosterone concentrations.
-
Issue: I am observing signs of toxicity or adverse effects in my animals.
-
Possible Cause 1: Hyperkalemia. Spironolactone is a potassium-sparing diuretic and can lead to elevated potassium levels in the blood (hyperkalemia), which can be life-threatening in severe cases.[3]
-
Solution: Monitor serum potassium levels regularly, especially when using higher doses or in combination with other drugs that can affect potassium levels (e.g., ACE inhibitors).[10] If hyperkalemia is detected, the dose should be reduced or administration ceased.
-
-
Possible Cause 2: Dehydration and Electrolyte Imbalance. As a diuretic, spironolactone can cause dehydration and imbalances in other electrolytes.
-
Solution: Ensure animals have free access to water. Monitor for signs of dehydration (e.g., lethargy, decreased skin turgor). Serum electrolytes should be monitored periodically.
-
-
Possible Cause 3: Gastrointestinal Issues. Nausea, vomiting, and diarrhea have been reported as side effects.[3]
-
Solution: Administering spironolactone with food may help to reduce gastrointestinal upset. If symptoms are severe, consider reducing the dose.
-
Issue: How do I convert a human dose of spironolactone to an equivalent dose for my animal model?
-
Solution: Direct conversion of doses based on body weight is not accurate due to differences in metabolism and body surface area between species. Allometric scaling, which takes into account the body surface area, is the recommended method for converting drug doses between species. The following formula can be used:
-
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
-
Where Km is a conversion factor. For example, the Km for a human (60 kg) is 37, for a mouse (0.02 kg) is 3, and for a rat (0.15 kg) is 6. A study in BALB/c mice calculated an oral dose of 8.8 mg/kg based on a human dose of 50 mg/day using this principle.[11]
-
Quantitative Data
Table 1: Recommended Oral Doses of Spironolactone in Different Animal Models
| Animal Model | Dosage Range (mg/kg/day) | Application | Reference(s) |
| Mouse | 5 - 160 | Pain response studies | [12][13] |
| Mouse | 4.4 - 17.6 | Leishmaniasis treatment | [11] |
| Rat | 20 - 200 | Studies on renal fibrosis and hypertension | [14] |
| Rat | 10 - 100 | Chronic toxicity and carcinogenicity studies | [15] |
| Dog | 0.8 - 8 | Congestive heart failure model | [9] |
| Dog | 2 - 4 | Effects on the RAAS | [6] |
Table 2: Pharmacokinetic Parameters of Spironolactone and its Metabolites
| Species | Parameter | Spironolactone | Canrenone | 7α-thiomethylspironolactone (TMS) | Reference(s) |
| Human | Half-life | ~1.4 hours | ~16.5 hours | ~13.8 hours | [2][8] |
| Rat | Oral Bioavailability | 82% | - | - | [16] |
| Dog | Oral Bioavailability | 62% | 57% | - | [16] |
| Monkey | Oral Bioavailability | 103% | 48% | - | [16] |
| Human | Protein Binding | >90% | >90% | >90% | [8] |
Experimental Protocols & Visualizations
Experimental Workflow: Oral Administration of Spironolactone in a Rodent Model
Caption: Experimental workflow for spironolactone studies in rodents.
Signaling Pathway: Spironolactone's Effect on the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: Spironolactone's mechanism of action within the RAAS pathway.
Logical Relationship: Troubleshooting Unexpected Hyperkalemia
Caption: Decision-making flowchart for troubleshooting hyperkalemia.
References
- 1. revistas.unav.edu [revistas.unav.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Spironolactone - Wikipedia [en.wikipedia.org]
- 4. Spironolactone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. droracle.ai [droracle.ai]
- 6. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs | PLOS One [journals.plos.org]
- 7. droracle.ai [droracle.ai]
- 8. SPIRONOLACTONE TABLETS, USP [dailymed.nlm.nih.gov]
- 9. A preclinical pharmacokinetic and pharmacodynamic approach to determine a dose of spironolactone for treatment of congestive heart failure in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium - Health Professional Fact Sheet [ods.od.nih.gov]
- 11. Frontiers | Efficacy of Spironolactone Treatment in Murine Models of Cutaneous and Visceral Leishmaniasis [frontiersin.org]
- 12. Effect of spironolactone on pain responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. Species differences in the metabolism and disposition of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Spironolactone Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spironolactone resistance in their experimental models.
Troubleshooting Guides
Question 1: My cancer cell line shows diminishing sensitivity to spironolactone over time. What are the potential mechanisms and how can I investigate them?
Answer:
Diminishing sensitivity to spironolactone in cancer cell lines can arise from several mechanisms. A primary factor to investigate is the upregulation of survival pathways that counteract spironolactone's pro-apoptotic effects.
Potential Mechanisms:
-
Survivin Overexpression: Spironolactone has been shown to suppress the expression of survivin, an anti-apoptotic protein.[1][2] Resistant cells may develop mechanisms to maintain high levels of survivin.
-
Impaired DNA Damage Response (DDR) Pathway: Spironolactone can enhance the efficacy of DNA-damaging chemotherapeutics by impairing the DNA damage response.[3] Resistance might involve the restoration or upregulation of DDR pathways.
-
Mineralocorticoid Receptor (MR) Independent Pathways: While spironolactone's primary target is the MR, resistance in some cancer models might be independent of this receptor.
Experimental Workflow to Investigate Resistance:
Caption: Workflow for Investigating Spironolactone Resistance in Cancer Cells.
Troubleshooting Steps:
-
Confirm Resistance: Perform dose-response curves with your resistant cell line and compare them to the parental, sensitive line to quantify the shift in IC50.
-
Analyze Survivin Expression: Use Western blotting or qPCR to compare survivin protein and mRNA levels between sensitive and resistant cells.
-
Investigate DDR Pathways: Assess the expression of key DNA repair proteins, such as ERCC3, which has been shown to be inhibited by spironolactone.[4] A 6-4 photoproduct (6-4PP) removal assay can be used as a surrogate measure of nucleotide excision repair (NER) capacity.[4]
Question 2: In my animal model of resistant hypertension, adding spironolactone to an ACE inhibitor is not effectively lowering blood pressure. What could be the issue?
Answer:
This phenomenon, often termed "aldosterone escape" or "aldosterone breakthrough," can occur despite blockade of the renin-angiotensin-aldosterone system (RAAS).[5]
Potential Mechanisms:
-
Non-ACE Pathways of Angiotensin II Production: Other enzymes, such as chymase, can generate angiotensin II, leading to continued aldosterone synthesis.
-
Direct Stimulators of Aldosterone Secretion: Factors other than angiotensin II, such as potassium levels and ACTH, can stimulate aldosterone release.
-
Upregulation of the Mineralocorticoid Receptor (MR): Chronic disease states can lead to increased MR expression, requiring higher doses of spironolactone for effective blockade.
Experimental Approach to Investigate Aldosterone Escape:
Caption: Investigating "Aldosterone Escape" in a Resistant Hypertension Model.
Troubleshooting Steps:
-
Measure Aldosterone Levels: Quantify plasma or urinary aldosterone levels to confirm if they are inappropriately high for the level of RAAS blockade.
-
Assess Renal Function and Electrolytes: Monitor serum creatinine and potassium to ensure the lack of response is not due to worsening renal function or significant electrolyte imbalances.
-
Evaluate MR Expression: In terminal studies, assess MR protein levels in key tissues like the kidneys and heart to determine if receptor upregulation is a contributing factor.
Frequently Asked Questions (FAQs)
Q1: What are the typical dosages of spironolactone used in preclinical animal models?
A1: Dosages vary significantly depending on the animal model and the condition being studied. It is crucial to consider allometric scaling to approximate human equivalent doses.
| Animal Model | Condition | Spironolactone Dosage | Reference |
| Mice (db/db) | Type 2 Diabetes | 50 mg/kg/day (oral gavage) | [6] |
| Mice (SCID) | Bladder Cancer (in combination with chemotherapy) | 20-80 mg/kg/day (oral gavage) | [4] |
| Rats (Transgenic Hypertensive) | Hypertension and Renal Fibrosis | Human equivalent dose of 50 mg/day (oral) | [7] |
| Rats (Spontaneously Hypertensive) | Hypertension | Not specified, but treatment led to normalization of blood pressure | [8] |
| Mice (Alport Syndrome) | Chronic Kidney Disease | 50 mg/kg/day (in drinking water) | [9] |
Q2: How can I overcome spironolactone resistance in my cancer xenograft model?
A2: Combination therapy is a promising strategy. Spironolactone has been shown to sensitize cancer cells to non-DNA-damaging anticancer drugs.[1][2]
Signaling Pathway for Spironolactone-Mediated Chemosensitization:
Caption: Spironolactone enhances chemotherapy-induced apoptosis by inhibiting survivin.
Experimental Strategies:
-
Combine with Gemcitabine or Osimertinib: Studies have shown that spironolactone augments cell death and suppresses the growth of lung cancer, pancreatic cancer, and glioblastoma cells when combined with these agents.[1][2]
-
Target the DNA Damage Response: In models where resistance is linked to an active DDR, combining spironolactone with other DDR inhibitors could be effective. Spironolactone has been identified as an inhibitor of ERCC3, a key component of the nucleotide excision repair (NER) process.[4]
Q3: What are the key considerations for long-term spironolactone treatment in animal studies?
A3: Long-term administration requires careful monitoring for potential side effects.
-
Hyperkalemia: Regularly monitor serum potassium levels, especially in models with compromised renal function.
-
Renal Function: Monitor serum creatinine or blood urea nitrogen (BUN) to assess any potential impact on kidney function.
-
Anti-androgenic Effects: In male animals, be aware of potential side effects related to spironolactone's anti-androgenic properties, which could manifest as weight changes or other physiological alterations.[9]
-
Hydration Status: Ensure animals have ad libitum access to water, as spironolactone is a diuretic.
Experimental Protocols
Protocol 1: Induction of Chemoresistance and Re-sensitization with Spironolactone in a Bladder Cancer Cell Line
-
Cell Culture: Culture a human bladder cancer cell line (e.g., KU-19-19) in appropriate media.
-
Induce Resistance: Continuously expose the cells to escalating, sub-lethal doses of a chemotherapeutic agent (e.g., cisplatin) over several weeks to months.
-
Confirm Resistance: Perform cell viability assays (e.g., CellTiter-Glo) to compare the IC50 of the resistant line to the parental line.
-
Combination Treatment: Treat both parental and resistant cell lines with the chemotherapeutic agent alone, spironolactone alone, and a combination of both.
-
Assess Synergy: Use cell viability data to calculate the combination index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
-
Mechanism of Action:
Protocol 2: Evaluation of Spironolactone in a Hypertensive Rat Model with Aldosterone Escape
-
Animal Model: Use a model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).[8]
-
Treatment Groups:
-
Vehicle control
-
ACE inhibitor (e.g., ramipril)
-
Spironolactone
-
ACE inhibitor + Spironolactone
-
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at baseline and at regular intervals throughout the study using a non-invasive tail-cuff method.
-
Biochemical Analysis: At the end of the study, collect blood and urine samples to measure:
-
Plasma aldosterone and renin activity
-
Serum creatinine and potassium
-
24-hour urinary sodium and potassium excretion
-
-
Tissue Analysis: Harvest kidneys and heart for:
-
Histology: Assess for fibrosis and tissue remodeling.
-
Immunohistochemistry/Western Blot: Quantify the expression of the mineralocorticoid receptor.
-
References
- 1. Purinergic Inhibition of ENaC Produces Aldosterone Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldosterone Excess or Escape: Treating Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spironolactone treatment attenuates vascular dysfunction in type 2 diabetic mice by decreasing oxidative stress and restoring NO/GC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Spironolactone and Hyperkalemia in Animal Subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spironolactone in animal models. The information is designed to help anticipate, manage, and troubleshoot hyperkalemia, a potential side effect of spironolactone treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action by which spironolactone can induce hyperkalemia?
A1: Spironolactone is a potassium-sparing diuretic that functions as a competitive antagonist to aldosterone, a mineralocorticoid hormone. It specifically targets the mineralocorticoid receptors in the distal convoluted tubule and collecting duct of the nephrons in the kidneys. Under normal physiological conditions, aldosterone binds to these receptors, promoting the reabsorption of sodium and the excretion of potassium. By blocking these receptors, spironolactone inhibits the effects of aldosterone. This leads to a decrease in sodium reabsorption and an increase in sodium and water excretion. Concurrently, the excretion of potassium is reduced, leading to its retention in the body and potentially causing elevated serum potassium levels (hyperkalemia).
Q2: What are the typical clinical signs of hyperkalemia in animal subjects?
A2: The clinical signs of hyperkalemia are often related to its effects on cell membrane potential, particularly in muscle and cardiac tissues. The severity of the signs can correlate with the degree of potassium elevation. Common signs to monitor for include:
-
Mild to Moderate Hyperkalemia:
-
Muscle weakness or fatigue.
-
Lethargy or depression.
-
-
Severe Hyperkalemia:
Q3: What factors increase the risk of developing spironolactone-induced hyperkalemia in animal studies?
A3: Several factors can increase the likelihood of an animal subject developing hyperkalemia while on spironolactone. These include:
-
High Dose of Spironolactone: The risk of side effects, including hyperkalemia, is often dose-dependent.[3]
-
Renal Impairment: Animals with pre-existing kidney disease have a reduced ability to excrete potassium, making them more susceptible to hyperkalemia.[4]
-
Concurrent Medications: The simultaneous use of other drugs that can also elevate potassium levels significantly increases the risk. These include:
-
Dehydration or Volume Depletion: Reduced renal perfusion can impair potassium excretion.
-
Underlying Disease States: Conditions such as Addison's disease (hypoadrenocorticism) can predispose animals to hyperkalemia.[7]
Troubleshooting Guide
Issue: An animal subject on spironolactone is showing signs of muscle weakness and lethargy.
1. Initial Assessment:
-
Observe the animal closely: Look for any progression of clinical signs, such as stumbling, difficulty rising, or changes in posture. Note the animal's general demeanor and activity level.
-
Review the experimental protocol: Confirm the current dosage of spironolactone and check for any recent changes. Verify the administration of any concurrent medications, especially those known to affect potassium levels.
2. Diagnostic Steps:
-
Measure serum potassium: This is the most critical step to confirm or rule out hyperkalemia. A blood sample should be collected for immediate electrolyte analysis.
-
Assess renal function: Concurrently measure blood urea nitrogen (BUN) and creatinine to evaluate kidney function, as renal impairment is a major risk factor.
-
Perform an electrocardiogram (ECG): If hyperkalemia is suspected or confirmed, an ECG can reveal characteristic changes associated with cardiotoxicity, such as peaked T-waves, prolonged PR interval, and bradycardia.[2]
3. Immediate Intervention (if hyperkalemia is confirmed):
-
Consult a veterinarian: All interventions should be carried out under the guidance of a qualified veterinarian.
-
Temporarily discontinue spironolactone: This is the first step in reducing the potassium load.
-
Administer intravenous (IV) fluids: Fluids such as 0.9% sodium chloride can help to dilute the serum potassium concentration and improve renal perfusion and potassium excretion.[8]
-
For severe or life-threatening hyperkalemia:
4. Follow-up and Prevention:
-
Monitor serum potassium levels frequently: After intervention, potassium levels should be re-checked regularly to guide further treatment.
-
Re-evaluate the spironolactone dose: Once the animal is stable, consider if the spironolactone dose needs to be reduced or if an alternative treatment is more appropriate.
-
Assess for and manage underlying conditions: If renal impairment or other contributing factors are identified, they should be addressed.
-
Ensure adequate hydration: Make sure the animal has free access to water to prevent dehydration.
Data Presentation
Table 1: Incidence of Hyperkalemia with Spironolactone in Clinical Studies
| Study Population | Spironolactone Dose | Incidence of Hyperkalemia | Notes |
| Humans with heart disease | Typical dosages | 10-15% | 6% developed severe hyperkalemia.[3] |
| Humans with heart disease | Higher dosages | 24% | [3] |
| Women treated for acne | 25-400 mg/day | 3.0% | Hyperkalemia was generally mild and clinically insignificant.[3] |
| Heart failure patients in clinical practice | Not specified | 7.2% | Required discontinuation of the drug.[11] |
Table 2: Serum Potassium Levels in Spironolactone-Treated Dogs
| Study Details | Spironolactone Dose | Change in Serum Potassium | Conclusion |
| Healthy Beagle dogs | 2 mg/kg/day and 4 mg/kg/day | No statistically significant change from baseline.[12] | Doses up to 4 mg/kg/day were safe and well-tolerated.[12] |
| Small dogs with mitral valve disease (concurrent ACEI) | Not specified | No significant differences between baseline and follow-up concentrations.[13] | Combination of an ACEI and spironolactone was considered safe in this population with normal renal function.[13] |
Experimental Protocols
Protocol 1: Blood Collection from Rodents for Serum Potassium Measurement
This protocol describes the collection of blood from a rat or mouse via the saphenous vein for electrolyte analysis.
Materials:
-
Restraint device appropriate for the species and size of the animal.
-
Micro-collection tubes (for serum or plasma).
-
Petroleum jelly.
-
Sterile gauze.
-
70% isopropyl alcohol.
-
Warming lamp (optional).
Procedure:
-
Animal Preparation:
-
If necessary, gently warm the animal's tail or leg using a warming lamp to promote vasodilation and facilitate blood collection.
-
Place the animal in the restraint device.
-
-
Site Preparation:
-
Blood Collection:
-
Occlude the vein by applying gentle pressure above the collection site.[7]
-
Using the sterile lancet or needle, make a quick, clean puncture of the vein.[1][7]
-
Collect the forming droplets of blood into the micro-collection tube. Avoid "milking" the site, as this can cause hemolysis and alter potassium readings.
-
-
Post-Collection Care:
-
Once the desired volume is collected, apply gentle pressure to the puncture site with sterile gauze until bleeding stops.[1]
-
Return the animal to its home cage and monitor it briefly to ensure bleeding has ceased and the animal is recovering well.
-
-
Sample Handling:
-
Process the blood sample according to the requirements for serum or plasma analysis. For serum, allow the blood to clot before centrifugation. For plasma, use an appropriate anticoagulant tube and centrifuge promptly.[1]
-
Protocol 2: Emergency Treatment of Severe Hyperkalemia in Animal Subjects
This protocol outlines the steps for emergency intervention in an animal with severe, life-threatening hyperkalemia, to be performed under the direction of a veterinarian.
Materials:
-
Intravenous catheter setup.
-
0.9% Sodium Chloride or a balanced crystalloid solution.[8]
-
10% Calcium Gluconate.[8]
-
Regular insulin.[9]
-
50% Dextrose solution.[8]
-
ECG monitor.
-
Blood glucose monitoring device.
Procedure:
-
Cardioprotection:
-
Potassium Shifting:
-
Administer regular insulin at a dose of 0.25-0.5 U/kg IV.[9]
-
Immediately follow the insulin with a bolus of 50% Dextrose at a dose of 1-2 grams per unit of insulin administered.[9] The dextrose is crucial to prevent hypoglycemia.
-
Begin a constant rate infusion (CRI) of 2.5% or 5% dextrose to maintain normal blood glucose levels.
-
-
Potassium Elimination:
-
Administer IV fluids to promote renal excretion of potassium. A balanced crystalloid solution is often preferred to avoid the acidifying effects of 0.9% NaCl.[8]
-
-
Monitoring:
-
Continuously monitor the animal's ECG for resolution of arrhythmias.
-
Monitor blood glucose levels every 30-60 minutes initially to manage the effects of insulin administration.
-
Re-check serum potassium levels every 1-2 hours to guide further treatment.
-
Visualizations
Caption: Spironolactone's mechanism of action in the renal tubule.
References
- 1. idexxbioanalytics.com [idexxbioanalytics.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. Spironolactone - Wikipedia [en.wikipedia.org]
- 4. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 5. Hyperkalemia associated with spironolactone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. idexxbioanalytics.com [idexxbioanalytics.com]
- 8. vetemcrit.com [vetemcrit.com]
- 9. vettimes.com [vettimes.com]
- 10. Treatment strategies for hyperkalemia secondary to urethral obstruction in 50 male cats: 2002–2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spironolactone-induced renal insufficiency and hyperkalemia in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs | PLOS One [journals.plos.org]
- 13. Influence of combined angiotensin-converting enzyme inhibitors and spironolactone on serum K+, Mg 2+, and Na+ concentrations in small dogs with degenerative mitral valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.uci.edu [research.uci.edu]
Technical Support Center: Enhancing Spironolactone Oral Bioavailability for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of spironolactone for research purposes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of spironolactone oral formulations.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SPN-NP-01 | Poor stability of spironolactone nanoparticle formulation (aggregation, precipitation). | - Inadequate stabilizer concentration.- Inappropriate stabilizer type.- High drug loading.- Suboptimal processing parameters (e.g., homogenization speed, sonication time). | - Optimize stabilizer concentration: Increase the concentration of the stabilizer (e.g., HPMC, PVA) incrementally.[1] - Select a suitable stabilizer: Experiment with different types of stabilizers (polymeric, surfactant-based) to find one compatible with spironolactone.- Reduce drug loading: A lower drug-to-polymer ratio can improve stability.- Adjust processing parameters: Optimize homogenization speed and time or sonication amplitude and duration to achieve smaller, more uniform particle sizes. |
| SPN-SD-02 | Inconsistent or slow drug release from spironolactone solid dispersion. | - Drug recrystallization within the polymer matrix.- Poor wettability of the solid dispersion.- Inappropriate polymer selection.- High drug-to-polymer ratio. | - Prevent recrystallization: Use polymers that have strong interactions with spironolactone (e.g., PVP, HPMC) to maintain the amorphous state.[2] - Improve wettability: Incorporate a surfactant into the formulation.- Screen different polymers: Evaluate various hydrophilic polymers to find one that enhances dissolution.[3]- Optimize drug-to-polymer ratio: A lower drug loading can lead to more consistent release.[3] |
| SPN-LS-03 | Poor flowability and compressibility of liquisolid compacts. | - Excessive liquid vehicle.- Insufficient carrier or coating material.- Inappropriate selection of carrier/coating material. | - Adjust liquid-to-solid ratio: Decrease the amount of the non-volatile liquid vehicle (e.g., PEG 400, propylene glycol).[4][5][6] - Increase carrier/coating material: Add more carrier (e.g., microcrystalline cellulose) or coating material (e.g., silica) to absorb excess liquid.[4][5][6] - Select appropriate excipients: Use excipients with good flow and compression properties. |
| SPN-SEDDS-04 | Spironolactone precipitates upon dilution of the Self-Emulsifying Drug Delivery System (SEDDS). | - Formulation is outside the self-emulsification region.- Incorrect oil, surfactant, or cosurfactant ratio.- Insufficient surfactant concentration. | - Construct a pseudo-ternary phase diagram: This will help identify the optimal ratios of oil, surfactant, and cosurfactant for stable nanoemulsion formation.[7] - Optimize Smix ratio: Experiment with different surfactant-to-cosurfactant ratios to improve emulsification performance.[7] - Increase surfactant concentration: A higher concentration of surfactant can better stabilize the oil droplets. |
| SPN-BIO-05 | High inter-individual variability in in vivo bioavailability studies. | - Food effects.- First-pass metabolism variability.- Formulation-dependent absorption differences. | - Standardize feeding conditions: Administer the formulation to fasted or fed animals consistently, as food can significantly increase spironolactone's bioavailability.[7][8] - Consider metabolic inhibitors: Co-administration with inhibitors of relevant metabolic enzymes could be explored in preclinical models to understand the impact of first-pass metabolism.- Ensure formulation homogeneity: Inconsistent dosing due to a non-homogenous formulation can lead to variability. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What is the primary challenge in formulating spironolactone for oral delivery? A1: The main challenge is its very low aqueous solubility, which is a characteristic of a Biopharmaceutics Classification System (BCS) Class II drug.[2][9] This poor solubility limits its dissolution rate in the gastrointestinal tract, leading to low and variable oral bioavailability.[10][11]
-
Q2: Which formulation strategies are most effective for enhancing spironolactone's oral bioavailability? A2: Several strategies have shown promise, including:
-
Oral Suspensions: These can improve bioavailability compared to conventional tablets.[8]
-
Liquisolid Compacts: This technique involves dissolving spironolactone in a non-volatile liquid and adsorbing it onto a carrier, which has been shown to significantly enhance the dissolution rate.[2][4][5][6]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, thereby improving bioavailability.[1]
-
Solid Dispersions: Dispersing spironolactone in a hydrophilic polymer matrix in an amorphous state can enhance its solubility and dissolution.[2][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the gastrointestinal tract, which can improve the absorption of lipophilic drugs like spironolactone.[7]
-
Cyclodextrin Complexation: Inclusion complexes with cyclodextrins can increase the aqueous solubility of spironolactone.[10][11]
-
-
Q3: How does food affect the bioavailability of spironolactone? A3: Taking spironolactone with food can significantly increase its absorption.[7][8] A high-fat, high-calorie meal has been shown to increase the bioavailability of a spironolactone oral suspension by approximately 90%.[8] Therefore, it is crucial to control feeding conditions in preclinical studies.
Experimental Design and Testing
-
Q4: What are the key parameters to evaluate during in vitro characterization of spironolactone formulations? A4: Key in vitro parameters include:
-
Dissolution profile: This is a critical indicator of in vivo performance.[6][8]
-
Particle size and morphology: Especially important for nanoparticle formulations.[1]
-
Drug content and uniformity.
-
Physical and chemical stability. [12]
-
For solid dispersions, assessment of crystallinity (e.g., via DSC or XRD) is crucial. [2][3]
-
-
Q5: What should be considered when designing an in vivo bioavailability study for a novel spironolactone formulation? A5: Important considerations include:
-
Choice of animal model: The chosen species should have a metabolic profile for spironolactone that is as close as possible to humans.
-
Dosing and administration: Ensure accurate and consistent dosing.
-
Blood sampling schedule: The schedule should be designed to accurately capture the absorption, distribution, metabolism, and elimination phases (ADME).
-
Analytical method: A validated and sensitive bioanalytical method for the quantification of spironolactone and its major active metabolites (e.g., canrenone) in plasma is essential.[13]
-
Control group: A control group receiving a standard spironolactone formulation or the pure drug is necessary for comparison.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving spironolactone bioavailability.
Table 1: Bioavailability Enhancement of Spironolactone Oral Formulations
| Formulation Type | Key Findings | Reference |
| Oral Suspension | Bioavailability is approximately 15% higher than a 25 mg tablet and 37% higher than a 100 mg tablet. | [8] |
| Liquisolid Compact | 94.50% drug release in one hour compared to 18.32% for the pure drug and 74.81% for conventional tablets. | [2][4] |
| Solid Dispersion | Solubility in water increased from 23.54 µg/mL (pure drug) to 61.73 µg/mL. Cumulative release at 60 min was 74.24% compared to 27.25% for the pure drug. | [3] |
| SEDDS | 96.16% drug release in 3 hours. | [7] |
| Cyclodextrin Complex | A spironolactone:beta-cyclodextrin inclusion complex showed improved absorption compared to conventional tablets. | [10][11] |
Experimental Protocols
Protocol 1: Preparation of Spironolactone Oral Suspension (5 mg/mL)
This protocol is adapted from established compounding procedures.[1][4]
Materials:
-
Spironolactone powder or tablets (e.g., 5 x 100 mg tablets)
-
Sterile Water for Irrigation
-
Ora-Blend® (or a similar suspending vehicle)
-
Mortar and pestle
-
Calibrated graduated cylinder
-
Stirring rod
-
Amber plastic bottle
Procedure:
-
If using tablets, place them in the mortar.
-
Add a small amount of sterile water to the mortar to soak the tablets until they are easily crushable.
-
Levigate the tablets with the pestle to form a smooth paste.
-
Add approximately 10 mL of Ora-Blend® and mix to form a uniform paste.
-
Gradually add more Ora-Blend® in small portions, mixing thoroughly after each addition.
-
Transfer the mixture to a calibrated graduated cylinder.
-
Rinse the mortar with a small amount of Ora-Blend® and add the rinsing to the graduated cylinder.
-
Add a sufficient quantity (q.s.) of Ora-Blend® to reach the final desired volume (e.g., 100 mL for a 5 mg/mL suspension from 500 mg of spironolactone).
-
Mix the suspension thoroughly.
-
Transfer the final suspension to an amber plastic bottle for protection from light.
-
Label the bottle appropriately, including the concentration, date of preparation, and a "Shake Well" instruction.
Protocol 2: Preparation of Spironolactone Liquisolid Compacts
This protocol is a general guideline based on the liquisolid technique.[2][5][6]
Materials:
-
Spironolactone
-
Non-volatile solvent (e.g., Polyethylene glycol 400 - PEG 400)
-
Carrier material (e.g., Microcrystalline cellulose - MCC)
-
Coating material (e.g., Aerosil 200 - fumed silica)
-
Disintegrant (e.g., Sodium starch glycolate)
-
Lubricant (e.g., Magnesium stearate)
Procedure:
-
Liquid Medication Preparation: Dissolve the calculated amount of spironolactone in the non-volatile solvent (e.g., PEG 400) with gentle heating and stirring to obtain a clear solution.
-
Adsorption: In a mortar, place the calculated amount of carrier material (MCC). Gradually add the liquid medication to the carrier while continuously triturating with a pestle to ensure uniform distribution.
-
Coating: Add the coating material (Aerosil 200) to the mixture and continue to triturate until a dry-looking, free-flowing powder is obtained.
-
Addition of other excipients: Add the disintegrant and mix for a few minutes. Finally, add the lubricant and mix for another 2-3 minutes.
-
Compression: The final powder blend can then be compressed into tablets using a tablet press.
Visualizations
References
- 1. sickkids.ca [sickkids.ca]
- 2. jetir.org [jetir.org]
- 3. Development and evaluation of solid dispersion of spironolactone using fusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iwkhealth.ca [iwkhealth.ca]
- 5. Improving the dissolution properties of spironolactone using liquisolid technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. ajprd.com [ajprd.com]
- 8. Factors influencing comparative bioavailability of spironolactone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo availability of spironolactone from oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Optimization and stability evaluation of a pediatric spironolactone oral suspension: Formulation development and analytical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Model-Informed Dose Optimization of Spironolactone in Pediatric Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the model-informed dose optimization of spironolactone in pediatric populations.
Frequently Asked Questions (FAQs)
Q1: Why is there a need for model-informed dose optimization for spironolactone in pediatric patients?
A1: Spironolactone has been used off-label in pediatric populations for years, but its use is complicated by a lack of robust pharmacokinetic (PK) data, especially in children.[1][2][3][4][5] Several factors contribute to this challenge:
-
Limited Pediatric Studies: There is a scarcity of clinical studies investigating the PK of spironolactone and its active metabolites in neonates and infants.[5]
-
Formulation Challenges: Commercially available formulations are often not tailored for pediatric use, leading to manipulation of adult dosages which can result in dosing errors, instability, and inaccurate dosing.[5][6] Spironolactone's poor water solubility further complicates the preparation of stable and homogenous suspensions.[6]
-
Physiological Differences: The pharmacokinetics of drugs in children differ significantly from adults due to ongoing development and maturation of organ systems, which affects drug absorption, distribution, metabolism, and excretion.[7]
Model-informed approaches, such as Physiologically Based Pharmacokinetic (PBPK) modeling, help to bridge these knowledge gaps by simulating drug behavior in pediatric populations to inform dosing decisions and improve therapeutic outcomes.[2][4][5][8]
Q2: What is Physiologically Based Pharmacokinetic (PBPK) modeling and how is it applied to pediatric spironolactone dosing?
A2: PBPK modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and anatomical parameters. For pediatric spironolactone dosing, a systematic PBPK modeling workflow is employed:
-
Model Development in Adults: A PBPK model for spironolactone and its active metabolites (canrenone and 7α-thiomethylspironolactone) is first developed and validated using existing clinical PK data from adults.[1][2][5][8]
-
Scaling to Pediatric Populations: The validated adult model is then scaled down to pediatric populations by incorporating age-related physiological changes, such as organ size and blood flow, and the maturation of key drug-metabolizing enzymes like CES1 and CYP3A4.[2][4][5]
-
Dose Prediction and Optimization: The pediatric PBPK model is used to predict drug exposure and to simulate various dosing scenarios to identify optimal doses that achieve therapeutic targets while minimizing potential side effects.[5][8]
This approach allows for a priori predictions of PK in children, which is particularly valuable in populations where conducting clinical studies is challenging.[8]
Q3: What are the key metabolites of spironolactone and why are they important in pediatric dosing?
A3: The two main active metabolites of spironolactone are canrenone (CAN) and 7α-thiomethylspironolactone (TMS).[1][2][5] It is crucial to consider these metabolites in pediatric dosing because they contribute to the overall therapeutic and potential adverse effects of the drug. PBPK models for pediatric spironolactone dosing incorporate the formation and elimination of these active metabolites to provide a more accurate prediction of the total drug exposure and response.[2][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discrepancy between simulated and observed pediatric PK data | Inaccurate scaling of physiological parameters from adults to children. | 1. Review and refine the age-dependent physiological parameters used in the PBPK model, such as organ weights, blood flow rates, and plasma protein binding. 2. Ensure that the ontogeny functions for relevant drug-metabolizing enzymes (e.g., CES1, CYP3A4) accurately reflect their maturation profiles in the specific pediatric age group.[4][5] |
| Inaccurate input parameters for the drug model. | 1. Verify the physicochemical properties of spironolactone and its metabolites used in the model. 2. Re-evaluate the in vitro to in vivo extrapolation (IVIVE) for metabolic and transport pathways. | |
| Difficulty in validating the pediatric PBPK model | Lack of sufficient and reliable pediatric clinical data. | 1. Conduct a thorough literature search for all available pediatric PK data on spironolactone, even sparse datasets can be valuable for model evaluation. 2. If feasible, consider designing a minimally invasive pediatric study to collect sparse PK samples to support model validation. |
| High variability in predicted drug exposure | Inter-individual variability in physiological or genetic factors within the pediatric population. | 1. Incorporate population variability into the PBPK model by defining distributions for key physiological and drug-specific parameters. 2. Perform sensitivity analysis to identify the parameters that have the most significant impact on drug exposure. |
| Uncertainty in dosing recommendations for specific pediatric sub-populations (e.g., neonates, infants with comorbidities) | The PBPK model may not have been specifically validated for these populations. | 1. Refine the model to include the specific physiological and pathological changes associated with the sub-population (e.g., renal impairment, cardiac dysfunction). 2. Use the model to simulate exposure in these specific populations and compare with any available clinical data or established safety margins. |
Data Presentation
Table 1: Model-Informed Dosing Recommendations for Spironolactone in Infants and Young Children
| Age Group | Recommended Dose (mg/kg) | Equivalent Adult Dose for Edema Treatment |
| Neonates (birth to 1 month) | 2.5 | 100 mg daily (maintenance dose) |
| Young Infants (1 to 6 months) | 2.0 | 100 mg daily (maintenance dose) |
| Older Infants (6 months to 2 years) | 2.5 | 100 mg daily (maintenance dose) |
| Infants and Neonates | 1.0 | 50 mg daily (starting dose) |
Source: Data compiled from simulations aimed at matching the total unbound systemic exposure equivalent to standard adult doses.[5]
Experimental Protocols
Protocol: Development and Validation of a Pediatric PBPK Model for Spironolactone
-
Data Collection:
-
Adult PBPK Model Development:
-
Utilize a PBPK modeling software (e.g., Simcyp®).
-
Input the collected physicochemical and ADME data to build a base model for spironolactone and its metabolites in a healthy adult population.[8]
-
Assume complete conversion of spironolactone to canrenone and TMS via CES1 enzymes and fit the CES1-mediated metabolism to a parent-metabolite model using adult PK data.[4][8]
-
-
Adult PBPK Model Validation:
-
Validate the adult model by comparing the simulated plasma concentration-time profiles with observed data from various clinical studies in adults, including different dosing regimens and the effect of food.[2][4]
-
Use graphical comparisons and numerical verification methods to assess the model's predictive performance.[8]
-
-
Scaling to Pediatric Populations:
-
Pediatric PBPK Model Evaluation:
-
Dose Optimization Simulations:
-
Perform simulations with the validated pediatric model to predict spironolactone and metabolite exposure for different dosing regimens in various pediatric age groups.
-
Identify the doses that result in systemic exposures equivalent to the therapeutic doses used in adults.[5]
-
Mandatory Visualization
Caption: Spironolactone metabolism to its active metabolites.
Caption: PBPK modeling workflow for pediatric dose optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Model-Informed Dose Optimization of Spironolactone in Neonates and Infants [ouci.dntb.gov.ua]
- 4. Model-Informed Dose Optimization of Spironolactone in Neonates and Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model-Informed Dose Optimization of Spironolactone in Neonates and Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. youtube.com [youtube.com]
- 8. ACoP 2024 [acop2024.eventscribe.net]
Validation & Comparative
Spironolactone vs. Eplerenone in Animal Models of Metabolic Syndrome: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spironolactone and eplerenone, two prominent mineralocorticoid receptor (MR) antagonists, based on their performance in preclinical animal models of metabolic syndrome. The following sections detail their effects on metabolic, cardiovascular, and renal parameters, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the design and interpretation of future studies.
Metabolic Parameters
In animal models of metabolic syndrome, both spironolactone and eplerenone have been investigated for their effects on glucose homeostasis, lipid profiles, and body weight. Notably, studies reveal divergent effects on glucose metabolism, with spironolactone showing a potential for impairment not observed with eplerenone.
A key study in a rat model of metabolic syndrome demonstrated that while both drugs exhibited similar renal MR antagonistic efficacy, spironolactone, unlike eplerenone, significantly increased blood glucose levels and led to glucose intolerance.[1][2] This was associated with a marked increase in blood aldosterone levels, a known risk factor for insulin resistance.[1][2] Conversely, neither drug significantly affected serum insulin or adiponectin levels in this model.[1][2]
| Parameter | Spironolactone | Eplerenone | Animal Model | Reference |
| Blood Glucose | Increased, impaired glucose tolerance | No significant effect | SHR/NDmcr-cp(cp/cp) rats | [1][2] |
| Serum Insulin | No significant effect | No significant effect | SHR/NDmcr-cp(cp/cp) rats | [1][2] |
| Serum Adiponectin | No significant effect | No significant effect | SHR/NDmcr-cp(cp/cp) rats | [1][2] |
| Serum Aldosterone | Markedly increased | No significant effect reported in the same study | SHR/NDmcr-cp(cp/cp) rats | [1][2] |
| Serum Triglycerides | Suppressed increase | Data not available in a direct comparative model | C57BL/6 mice on a high-fat, high-fructose diet | [3] |
| Serum Free Fatty Acids | Suppressed increase | Data not available in a direct comparative model | C57BL/6 mice on a high-fat, high-fructose diet | [3] |
| Total Cholesterol | Suppressed increase | Data not available in a direct comparative model | C57BL/6 mice on a high-fat, high-fructose diet | [3] |
| Body Weight | No effect on increased body weight | Attenuated body weight gain | C57BL/6 mice on a high-fat, high-fructose diet; High-fat diet-fed mice | [3][4] |
| Epididymal Fat Weight | Suppressed increase | Reduced fat mass | C57BL/6 mice on a high-fat, high-fructose diet; High-fat diet-fed mice | [3][4] |
Cardiovascular Outcomes
Both spironolactone and eplerenone have demonstrated beneficial effects on cardiovascular parameters in animal models, primarily through the attenuation of cardiac fibrosis and hypertension.
In spontaneously hypertensive rats (SHRs), both drugs effectively reduced systolic and diastolic blood pressure.[5] The anti-fibrotic effects of both agents are well-documented and are thought to be mediated, at least in part, through the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway.[1][6][7] Spironolactone has been shown to reduce the deposition of type I collagen in the myocardium of hypertensive rats.[1] Similarly, eplerenone has been found to inhibit atrial fibrosis by upregulating the inhibitory Smad7, thereby enhancing the negative feedback on TGF-β1 signaling.[6]
While both drugs show promise in mitigating cardiac fibrosis, some evidence suggests potential differences in their efficacy. A study in heart failure patients, which may have translational relevance, indicated that eplerenone was more effective than spironolactone in reducing plasma levels of galectin-3, a marker of cardiac fibrosis.[8]
| Parameter | Spironolactone | Eplerenone | Animal Model | Reference |
| Systolic Blood Pressure | Significantly decreased | Significantly decreased | Spontaneously Hypertensive Rats (SHR) | [5] |
| Diastolic Blood Pressure | Significantly decreased | Significantly decreased | Spontaneously Hypertensive Rats (SHR) | [5] |
| Cardiac Fibrosis | Attenuated | Attenuated | Hypertensive rats, Transgenic mice with atrial fibrosis | [1][6][9] |
| Collagen Deposition | Reduced | Normalized | Hypertensive rats, Aldosterone-salt rats | [1][10] |
| TGF-β1 Expression | Decreased | Suppressed TGF-β1 induced fibrosis | Spontaneously Hypertensive Rats (SHR), Transgenic mice with atrial fibrosis | [1][6] |
| p-Smad2/3 Expression | Inhibited increase | Upregulated (in the context of Smad7 upregulation) | Experimental autoimmune myocarditis mice, Transgenic mice with atrial fibrosis | [6][7] |
Renal Function
In the context of metabolic syndrome, mineralocorticoid receptor antagonism is a key strategy for mitigating renal damage. Both spironolactone and eplerenone have shown protective effects on the kidneys in various animal models.
Spironolactone has been demonstrated to reduce glomerulosclerosis in a transgenic rat model of hypertension and cardiorenal syndrome.[11] In streptozotocin-induced diabetic rats, both spironolactone and pirfenidone were shown to reverse collagen deposition in the kidney.[12][13] While direct comparative studies on a wide range of renal functional parameters in metabolic syndrome models are limited, the available evidence suggests that both drugs can ameliorate structural damage to the kidneys.
| Parameter | Spironolactone | Eplerenone | Animal Model | Reference |
| Glomerulosclerosis | Reduced | Data not available in a direct comparative model | Transgenic (Cyp1a1Ren2) rats | [11] |
| Renal Collagen Deposition | Attenuated/Reversed | Data not available in a direct comparative model | Streptozotocin-induced diabetic rats | [12][13] |
| Urinary Albumin-to-Creatinine Ratio | Data not available in a direct comparative model | Data not available in a direct comparative model | - | - |
| Serum Creatinine | No significant modification post-MI | Data not available in a direct comparative model | Transgenic (Cyp1a1Ren2) rats | [11] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
-
Animal Model: SHR/NDmcr-cp(cp/cp) rats or other relevant rodent models of metabolic syndrome.
-
Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Fasting: Prior to the test, animals are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.
-
Drug Administration: Spironolactone (e.g., 100 mg/kg), eplerenone (e.g., 100 mg/kg), or vehicle is administered orally via gavage.
-
Glucose Challenge: One hour after drug administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at 30, 60, 90, and 120 minutes after the glucose challenge. Blood glucose concentrations are measured at each time point.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Western Blot Analysis for Cardiac Fibrosis Markers
-
Tissue Preparation: Hearts are excised from euthanized animals, washed with ice-cold phosphate-buffered saline (PBS), and the atrial or ventricular tissue is dissected. The tissue is then snap-frozen in liquid nitrogen and stored at -80°C until use.
-
Protein Extraction: Approximately 100 mg of frozen heart tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is then centrifuged at 14,000 rpm for 20 minutes at 4°C, and the supernatant containing the protein extract is collected.
-
Protein Quantification: The total protein concentration of the extracts is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., TGF-β1, p-Smad2/3, Collagen I, GAPDH).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to a loading control (e.g., GAPDH).
Masson's Trichrome Staining for Collagen Deposition
-
Tissue Fixation and Processing: Heart tissues are fixed in 10% neutral buffered formalin for 24-48 hours. The fixed tissues are then dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut from the paraffin-embedded tissue blocks and mounted on glass slides.
-
Deparaffinization and Rehydration: The sections are deparaffinized in xylene and rehydrated through a descending series of ethanol to distilled water.
-
Staining Procedure:
-
Mordant in Bouin's solution overnight at room temperature or for 1 hour at 56°C.
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration and Mounting: The stained sections are dehydrated through an ascending series of ethanol, cleared in xylene, and mounted with a permanent mounting medium.
-
Microscopic Analysis: The sections are examined under a light microscope. Collagen fibers will be stained blue, nuclei will be black, and the cytoplasm, muscle, and erythrocytes will be stained red. The extent of fibrosis can be quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in the anti-fibrotic effects of spironolactone and eplerenone, as well as a typical experimental workflow for their comparative evaluation.
Caption: Mineralocorticoid receptor signaling pathway in cardiac fibrosis.
Caption: Workflow for comparing spironolactone and eplerenone.
References
- 1. The Dose-Dependent Effects of Spironolactone on TGF-β1 Expression and the Vulnerability to Atrial Fibrillation in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Spironolactone improves glucose and lipid metabolism by ameliorating hepatic steatosis and inflammation and suppressing enhanced gluconeogenesis induced by high-fat and high-fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Eplerenone Prevents Atrial Fibrosis via the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. e-cvsi.org [e-cvsi.org]
- 9. Spironolactone Attenuates Experimental Uremic Cardiomyopathy by Antagonizing Marinobufagenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences between cardiac and arterial fibrosis and stiffness in aldosterone-salt rats: effect of eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reversal of cardiac and renal fibrosis by pirfenidone and spironolactone in streptozotocin-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of oral versus topical spironolactone efficacy in hair loss research
Spironolactone, a potassium-sparing diuretic with anti-androgenic properties, has emerged as a significant off-label treatment for androgenetic alopecia (AGA), particularly in women. Its mechanism of action involves blocking androgen receptors and inhibiting androgen synthesis, thereby mitigating the follicular miniaturization characteristic of this condition.[1][2][3][4] This guide provides a comparative analysis of the efficacy of oral and topical spironolactone in hair loss research, presenting quantitative data, experimental protocols, and a visualization of its signaling pathway.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy endpoints from clinical studies investigating oral and topical spironolactone for the treatment of hair loss.
Table 1: Efficacy of Oral Spironolactone in Female Androgenetic Alopecia
| Study/Author | Dosage | Treatment Duration | Key Outcomes | Patient Population |
| Prospective Case Series[5][6] | 25 mg to 100 mg daily | 6 to 36 months | Ten out of eleven patients showed a one-grade improvement on the Sinclair scale. | 11 female patients with AGA |
| Systematic Review[[“]][8] | 25 mg to 200 mg daily | Varied | 81% of 195 participants reported improvement in hair growth. | 295 female patients |
| Combination Therapy Study[9] | 100 mg daily (with topical minoxidil 2%) | 4 months | 70% of patients showed significantly improved hair density. | 30 female patients with AGA |
Table 2: Efficacy of Topical Spironolactone in Androgenetic Alopecia
| Study/Author | Formulation | Treatment Duration | Key Outcomes | Patient Population |
| Comparative Study[10] | 1% solution | Not Specified | No statistically significant difference in improvement (Ludwig scale, GAIS) compared to 5% minoxidil. | 80 female patients with FPHL |
| Systematic Review[[“]] | 1% gel and 5% solution | 12 months | 80% of patients using 1% gel alone showed clinical improvement. Increased anagen hair and decreased telogen/vellus hairs. | 60 patients (39 male, 21 female) with AGA |
| Combination Therapy[8] | 1% gel (with 5% minoxidil gel) | 12 months | 100% of patients showed clinical improvement. | 20 patients with AGA |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for studies evaluating oral and topical spironolactone.
Oral Spironolactone Protocol
A prospective case series evaluated the efficacy of oral spironolactone in female patients with androgenetic alopecia.[5][6]
-
Patient Population: 11 female patients diagnosed with AGA.
-
Treatment Regimen: Patients received oral spironolactone at daily doses ranging from 25 mg to 100 mg.
-
Concomitant Treatments: Combination treatments included topical minoxidil, platelet-rich plasma, low-level laser therapy, and nutritional supplementation.
-
Treatment Duration: The treatment duration ranged from 6 to 36 months.
-
Efficacy Assessment: Efficacy was evaluated using the Sinclair scale for hair loss.
-
Safety Monitoring: Patients were monitored for side effects such as mastodynia, menstrual irregularities, and dizziness.[5][6]
Topical Spironolactone Protocol
A prospective, randomized, comparative study was conducted to evaluate the efficacy and safety of topical spironolactone versus topical minoxidil in the treatment of female pattern hair loss.[10]
-
Patient Population: 80 female patients with diagnosed Female Pattern Hair Loss (FPHL).
-
Treatment Arms:
-
Group A: Treated with topical spironolactone 1% solution.
-
Group B: Treated with topical minoxidil 5% solution.
-
-
Application: Patients in both groups applied the solution to the scalp. The frequency of application was not specified in the abstract.
-
Efficacy Assessment:
-
Clinical evaluation using the Ludwig scale.
-
Global Assessment Improvement Scale (GAIS).
-
Patient satisfaction surveys.
-
Trichoscopic features to assess hair width, and the number of vellus and terminal hairs.
-
-
Statistical Analysis: Statistical analysis was performed to compare the outcomes between the two groups.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes involved in spironolactone research, the following diagrams are provided in DOT language.
Caption: Mechanism of Spironolactone in blocking the androgen receptor.
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. medpeerpublishers.com [medpeerpublishers.com]
- 6. Efficacy of oral spironolactone in the treatment of androgenetic alopecia in female patients: A case series of 11 patients | Semantic Scholar [semanticscholar.org]
- 7. consensus.app [consensus.app]
- 8. The Efficacy and Safety of Oral and Topical Spironolactone in Androgenetic Alopecia Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. Evaluation of the Efficacy and Safety of Topical Spironolactone versus Topical Minoxidil in the Treatment of Female Pattern Hair Loss: A Comparative, Clinical, and Trichoscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Diuretic Versus Hormonal Effects of Spironolactone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spironolactone, a potassium-sparing diuretic, has been a cornerstone in the management of conditions such as heart failure and hypertension for decades. Its therapeutic efficacy is primarily attributed to its antagonism of the mineralocorticoid receptor (MR). However, its clinical utility is often hampered by hormonal side effects stemming from its interaction with androgen and progesterone receptors. This has led to the development of newer, more selective mineralocorticoid receptor antagonists (MRAs) like eplerenone and the non-steroidal finerenone. This guide provides an objective comparison of the in vivo diuretic and hormonal effects of spironolactone against these alternatives, supported by experimental data and detailed methodologies.
Unraveling the Mechanisms: A Tale of Receptor Selectivity
The distinct clinical profiles of spironolactone, eplerenone, and finerenone are rooted in their differential affinities for steroid hormone receptors. Spironolactone, a steroidal MRA, exhibits a relatively low selectivity, binding not only to the MR but also to androgen and progesterone receptors, leading to antiandrogenic (e.g., gynecomastia, impotence) and progestogenic (e.g., menstrual irregularities) side effects.[1]
Eplerenone, also a steroidal MRA, was designed to have a higher selectivity for the MR with significantly reduced affinity for androgen and progesterone receptors, thereby mitigating the hormonal side effects associated with spironolactone.[1][2] Finerenone, a non-steroidal MRA, represents a further advancement, boasting high potency and selectivity for the MR with no significant activity at androgen or progesterone receptors, effectively separating the desired MR antagonism from hormonal side effects.[3][4]
Comparative In Vivo Effects: Diuresis vs. Hormonal Action
The following tables summarize the comparative in vivo diuretic and hormonal effects of spironolactone and its alternatives based on available preclinical and clinical data.
Table 1: Comparative Diuretic and Natriuretic Effects In Vivo
| Compound | Diuretic Potency | Natriuretic Effect | Key Findings |
| Spironolactone | Moderate | Increases sodium and water excretion.[5] | A study in rats showed that a 20 mg/kg dose of spironolactone significantly increased urine volume and sodium excretion over a 5-hour period.[2] It is estimated to increase urinary sodium excretion by approximately 2-3% of the filtered load.[5] |
| Eplerenone | Lower than Spironolactone | Increases sodium and water excretion, but to a lesser extent than an equivalent dose of spironolactone. | In vivo studies have indicated that eplerenone is about 50% to 75% as potent as spironolactone in its antimineralocorticoid (and thus diuretic) effects.[2] A preclinical study in rats on a low-salt diet demonstrated that eplerenone dose-dependently increased the urinary Na+/K+ ratio, primarily by increasing sodium excretion.[6] |
| Finerenone | Minimal Acute Effect | Does not significantly affect acute urinary sodium and potassium excretion at doses that provide organ protection. | Preclinical studies in rats have shown that finerenone, at equivalent exposures to eplerenone that result in renal protection, did not alter the urinary Na+/K+ ratio.[6] This suggests a novel mechanism that separates organ-protective effects from acute diuretic and natriuretic effects. |
Table 2: Comparative Hormonal (Antiandrogenic) Effects In Vivo
| Compound | Antiandrogenic Potency | Key Findings |
| Spironolactone | High | In vivo studies in rats have demonstrated that spironolactone inhibits the binding of dihydrotestosterone (DHT) to the androgen receptor in the prostate.[7] This leads to classic antiandrogenic effects, such as a reduction in the weight of androgen-dependent tissues like the prostate and seminal vesicles. |
| Eplerenone | Very Low | Eplerenone was specifically developed to minimize binding to androgen receptors.[1] In vivo studies show a significantly lower propensity to cause antiandrogenic side effects compared to spironolactone.[2] |
| Finerenone | Negligible | As a non-steroidal MRA, finerenone has a chemical structure that does not lend itself to binding with androgen or progesterone receptors.[3] Preclinical and clinical data indicate a lack of hormonal side effects.[4] |
Experimental Protocols
Measurement of Diuretic Activity in Rats (Modified Lipschitz Test)
This protocol is a standard method for evaluating the diuretic potential of a substance in an animal model.
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight (approximately 18 hours) with free access to water.
-
Hydration: To ensure a measurable urine output, animals are orally administered a priming dose of 0.9% sodium chloride (saline) solution at 15-25 ml/kg body weight.[2][4]
-
Drug Administration: The animals are divided into groups:
-
Urine Collection: Immediately after administration, the rats are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a specified period, typically 5 hours.[2][4]
-
Data Analysis:
-
Urine Volume: The total volume of urine collected from each animal is measured.
-
Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.
-
Diuretic Index: The urinary excretion of the test group is compared to that of the control group. A diuretic index greater than 1.5 is generally considered good diuretic activity.[8]
-
Assessment of Antiandrogenic Activity in Rats (Hershberger Bioassay)
The Hershberger bioassay is an in vivo screening method to identify substances with androgenic or antiandrogenic activity.
-
Animal Preparation: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens.
-
Dosing Regimen:
-
The animals are treated for a period of 10 consecutive days.
-
Androgen Agonist Control: A group receives a reference androgen, such as testosterone propionate (TP), to stimulate the growth of androgen-dependent tissues.
-
Antiandrogen Test Groups: Other groups receive the test compound (e.g., spironolactone) concurrently with the reference androgen (TP).
-
Vehicle Control: A group receives only the vehicle.
-
-
Endpoint Measurement: On the day after the last dose, the animals are euthanized, and specific androgen-sensitive tissues are carefully dissected and weighed. These tissues typically include:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Glans penis
-
Cowper's glands
-
-
Data Analysis: A statistically significant decrease in the weight of these tissues in the groups receiving the test compound plus the androgen agonist, compared to the group receiving the androgen agonist alone, indicates antiandrogenic activity.
Visualizing the Pathways and Processes
Caption: Spironolactone's dual mechanism of action.
Caption: Workflow for assessing diuretic activity in vivo.
Conclusion
The evolution from spironolactone to eplerenone and finerenone reflects a progressive refinement in targeting the mineralocorticoid receptor while minimizing off-target hormonal effects. Spironolactone remains a potent MRA with significant diuretic and antiandrogenic properties. Eplerenone offers a more selective alternative with a greatly reduced hormonal side-effect profile, albeit with potentially lower diuretic potency at equivalent doses. Finerenone represents a paradigm shift, as a non-steroidal MRA that provides cardiorenal protection with minimal impact on acute electrolyte and water balance and an absence of hormonal side effects. The choice of agent in a research or clinical setting should be guided by the desired therapeutic effect and the tolerance for potential side effects, with the understanding that these compounds exhibit distinct in vivo profiles for their diuretic and hormonal activities.
References
- 1. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Spironolactone and Novel Mineralocorticoid Receptor Antagonists in Cardiorenal Disease
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for cardiorenal diseases is evolving with the advent of novel non-steroidal mineralocorticoid receptor antagonists (MRAs). These agents offer a promising alternative to the traditional steroidal MRA, spironolactone, by potentially providing a better balance of efficacy and safety. This guide provides an objective comparison of spironolactone with emerging non-steroidal MRAs, supported by experimental data from pivotal clinical trials, to inform research and drug development in this critical area.
Mechanistic Differences: Steroidal vs. Non-Steroidal MRAs
Spironolactone, a steroidal MRA, has been a cornerstone in the management of conditions characterized by aldosterone excess for decades.[1] However, its non-selective nature leads to off-target effects, notably gynecomastia and other sex hormone-related side effects.[2][3] The newer, non-steroidal MRAs, such as finerenone and esaxerenone, have been designed to offer high potency and selectivity for the mineralocorticoid receptor (MR), potentially mitigating these adverse effects.[4][5]
Key distinctions in their mechanisms of action include:
-
Receptor Binding: While both classes bind to the MR ligand-binding domain, non-steroidal MRAs do so as "bulky" antagonists, which uniquely inhibits the recruitment of transcriptional cofactors implicated in pro-inflammatory and pro-fibrotic gene expression.[4]
-
Cofactor Interaction: Spironolactone can act as a partial agonist, promoting the recruitment of certain cofactors, whereas finerenone acts as an inverse agonist, reducing cofactor recruitment even in the absence of aldosterone.[6]
-
Tissue Distribution: Preclinical models indicate that spironolactone preferentially concentrates in the kidneys, while finerenone exhibits a more balanced distribution between the heart and kidneys.[6][7] This may contribute to its potent organ-protective effects with a reduced risk of severe hyperkalemia.[6]
Comparative Efficacy: Key Clinical Endpoints
The following tables summarize the quantitative data from key clinical trials comparing the efficacy of spironolactone and novel MRAs in various patient populations.
Table 1: Effects on Blood Pressure in Essential Hypertension
| Drug/Dosage | Trial | Patient Population | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Citation(s) |
| Spironolactone | PATHWAY-2 | Resistant Hypertension | 147.7 | -12.1 | -4.9 | [8] |
| Eplerenone 50 mg/day | ESAX-HTN | Essential Hypertension | 155.3 | -13.2 | -7.8 | [9][10][11] |
| Esaxerenone 2.5 mg/day | ESAX-HTN | Essential Hypertension | 155.3 | -14.3 | -8.1 | [9][10][11] |
| Esaxerenone 5 mg/day | ESAX-HTN | Essential Hypertension | 155.3 | -17.0 | -9.8 | [9][10][11] |
Table 2: Cardiorenal Outcomes in Chronic Kidney Disease with Type 2 Diabetes
| Drug/Dosage | Trial | Primary Composite Endpoint | Hazard Ratio (95% CI) | Key Secondary Endpoint | Hazard Ratio (95% CI) | Citation(s) |
| Finerenone (10 or 20 mg/day) | FIDELIO-DKD | Kidney failure, sustained ≥40% eGFR decrease, or renal death | 0.82 (0.73–0.93) | CV death, nonfatal MI, nonfatal stroke, or HHF | 0.86 (0.75–0.99) | [4][10][12] |
| Finerenone (10 or 20 mg/day) | FIGARO-DKD | CV death, nonfatal MI, nonfatal stroke, or HHF | 0.87 (0.76–0.98) | Kidney failure, sustained ≥57% eGFR decrease, or renal death | 0.87 (0.76-1.01) | [6][13][14] |
HHF: Hospitalization for Heart Failure; MI: Myocardial Infarction; CV: Cardiovascular
Table 3: Outcomes in Heart Failure
| Drug/Dosage | Trial | Patient Population | Primary Endpoint | Hazard Ratio / Relative Risk (95% CI) | Citation(s) |
| Spironolactone 25 mg/day | RALES | Severe HFrEF (NYHA Class III-IV) | All-cause mortality | 0.70 (0.60-0.82) | [15][16] |
| Eplerenone (up to 50 mg/day) | EMPHASIS-HF | Mild HFrEF (NYHA Class II) | CV death or HHF | 0.63 (0.54-0.74) | [17] |
| Spironolactone (15-30 mg/day) | TOPCAT | HFpEF | CV death, aborted cardiac arrest, or HHF | 0.89 (0.77-1.04) | [8][18] |
| Finerenone (10 or 20 mg/day) | FINEARTS-HF | HFmrEF and HFpEF | Composite of total worsening HF events and CV death | Statistically significant reduction | [19][20] |
HFrEF: Heart Failure with reduced Ejection Fraction; HFpEF: Heart Failure with preserved Ejection Fraction; HFmrEF: Heart Failure with mildly reduced Ejection Fraction; NYHA: New York Heart Association
Comparative Safety Profile
A critical aspect of MRA therapy is the risk of adverse events, particularly hyperkalemia. Non-steroidal MRAs were developed with the aim of improving the safety profile compared to spironolactone.
Table 4: Incidence of Key Adverse Events
| Drug | Trial | Incidence of Hyperkalemia (>5.5 mmol/L) | Incidence of Gynecomastia or Breast Pain | Citation(s) |
| Spironolactone | RALES | 18.6% (vs. 10.5% placebo for >5.0 mmol/L) | 10% (vs. 1% placebo) | [15][16] |
| Eplerenone | EMPHASIS-HF | 11.8% (vs. 7.2% placebo) | Not significantly different from placebo | [17] |
| Finerenone | FIDELITY (pooled) | 14.0% (vs. 6.9% placebo) | 0.1% (vs. 0.2% placebo) | [17] |
| Esaxerenone (2.5 mg/day) | ESAX-HTN | 4.2% | 0% | [9][10][11] |
| Esaxerenone (5 mg/day) | ESAX-HTN | 5.3% | 0% | [9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key trials cited in this guide.
Randomized Aldactone Evaluation Study (RALES)
-
Objective: To assess the effect of spironolactone on all-cause mortality in patients with severe heart failure.[15][16]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[16]
-
Patient Population: 1,663 patients with severe heart failure (NYHA Class III or IV) and a left ventricular ejection fraction (LVEF) of ≤35%, who were receiving standard therapy including an ACE inhibitor and a loop diuretic.[15]
-
Intervention: Patients were randomized to receive either 25 mg of spironolactone once daily or a matching placebo. The dose could be increased to 50 mg once daily after 8 weeks if there were signs of heart failure progression without hyperkalemia.[15]
-
Primary Endpoint: Death from any cause.[15]
-
Key Exclusion Criteria: Serum creatinine >2.5 mg/dL or serum potassium >5.0 mmol/L.[15]
FIDELIO-DKD (Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease)
-
Objective: To determine if finerenone, in addition to standard of care, is superior to placebo in delaying the progression of kidney disease in patients with type 2 diabetes and diabetic kidney disease.[12]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter, event-driven Phase 3 study.[12]
-
Patient Population: Approximately 5,700 adults with type 2 diabetes and chronic kidney disease (defined by albuminuria and eGFR criteria), receiving a maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor.[4][21]
-
Intervention: Patients were randomized to receive finerenone (10 mg or 20 mg once daily, based on eGFR at screening) or placebo.[4]
-
Primary Endpoint: A composite of time to first occurrence of kidney failure, a sustained decrease in eGFR of ≥40% from baseline, or renal death.[12]
-
Key Exclusion Criteria: Serum potassium >4.8 mmol/L at screening.[17]
FIGARO-DKD (Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease)
-
Objective: To evaluate the efficacy and safety of finerenone versus placebo in reducing cardiovascular morbidity and mortality in patients with chronic kidney disease and type 2 diabetes.[1][13]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, event-driven Phase III study.[13]
-
Patient Population: Approximately 7,400 patients with a broader range of chronic kidney disease severity than in FIDELIO-DKD, and with type 2 diabetes, on standard of care including a RAS inhibitor.[6][13]
-
Intervention: Finerenone (10 mg or 20 mg once daily) or placebo, added to standard of care.[6]
-
Primary Endpoint: A composite of the time to the first occurrence of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for heart failure.[6]
-
Key Exclusion Criteria: Symptomatic heart failure with reduced ejection fraction (NYHA class II-IV).[6]
ESAX-HTN (Esaxerenone in Essential Hypertension)
-
Objective: To compare the efficacy and safety of esaxerenone with eplerenone in Japanese patients with essential hypertension.[9][10][11]
-
Study Design: A phase 3, multicenter, randomized, double-blind study.[9]
-
Patient Population: 1,001 eligible adults with essential hypertension.[9]
-
Intervention: After a 4-week washout period, patients were randomized to receive esaxerenone 2.5 mg/day, esaxerenone 5 mg/day, or eplerenone 50 mg/day, taken orally once daily for 12 weeks.[9][11]
-
Primary Endpoints: Changes in sitting systolic and diastolic blood pressure from baseline at the end of treatment.[9]
Visualizing Mechanisms and Workflows
Mineralocorticoid Receptor Signaling and MRA Intervention
The following diagram illustrates the signaling pathway of the mineralocorticoid receptor and the points of intervention for both steroidal and non-steroidal MRAs.
References
- 1. Bayer’s finerenone meets primary endpoint in Phase III FIGARO-DKD cardiovascular outcomes study in patients with chronic kidney disease and type 2 diabetes [bayer.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease - American College of Cardiology [acc.org]
- 5. Effect of the Nonsteroidal Mineralocorticoid Receptor Blocker, Esaxerenone, on Nocturnal Hypertension: A Post Hoc Analysis of the ESAX-HTN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease - American College of Cardiology [acc.org]
- 7. Patiromer and Spironolactone in Resistant Hypertension and Advanced CKD: Analysis of the Randomized AMBER Trial [ouci.dntb.gov.ua]
- 8. TOPCAT in Print, With Quirks: Aldo-Blocker Misses in HFPEF [medscape.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Double-Blind Randomized Phase 3 Study Comparing Esaxerenone (CS-3150) and Eplerenone in Patients With Essential Hypertension (ESAX-HTN Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Bayer United States of America - Bayer’s Finerenone Meets Primary Endpoint in Phase III FIGARO-DKD Cardiovascular Outcomes Study in Patients With Chronic Kidney Disease and Type 2 Diabetes [bayer2019tf.q4web.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]
- 16. RALES (trial) - Wikipedia [en.wikipedia.org]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. New England Research Institutes Release: TOPCAT Study Shows Spironolactone Did Not Reduce Serious Cardiovascular Events - BioSpace [biospace.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. mms.businesswire.com [mms.businesswire.com]
Safety Operating Guide
Navigating the Disposal of Steroidal Lactones: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling steroidal lactones, such as spironolactone, a thorough understanding of proper disposal procedures is essential to mitigate risks to both personnel and the environment. While the term "estrololactone" does not correspond to a standard chemical entity, it likely refers to a compound within the steroidal lactone class. This guide will use spironolactone as a representative example to outline the necessary safety and logistical information for the disposal of these compounds.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound being handled. The SDS provides comprehensive information regarding hazards, personal protective equipment (PPE), and emergency procedures.
Personal Protective Equipment (PPE):
When handling steroidal lactones, appropriate PPE should be worn to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
Spill Management:
In the event of a spill, the following steps should be taken:
-
Containment: Safely contain the source of the spill.
-
Collection: For small spills, use a damp cloth or a filtered vacuum to collect the material, minimizing dust generation. For larger spills, absorb the material with an inert substance.
-
Cleaning: Thoroughly clean the spill area.
-
Disposal: Place all contaminated materials into a labeled, sealed container for proper disposal.
Step-by-Step Disposal Procedures for Steroidal Lactones
The disposal of chemical waste is governed by local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
-
Waste Identification and Segregation:
-
Identify the waste as a non-hazardous or hazardous chemical waste based on its characteristics and regulatory definitions. Steroidal compounds may be classified as hazardous due to their biological activity.
-
Segregate the steroidal lactone waste from other waste streams to prevent cross-contamination.
-
-
Containerization:
-
Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
Clearly label the container with the chemical name ("Spironolactone Waste" or similar), concentration, and hazard symbols as required.
-
-
Waste Minimization:
-
Practice waste minimization by using only the amount of material necessary for the experiment.
-
-
Disposal Pathway:
-
Do not dispose of steroidal lactones down the drain or in the regular trash. These compounds can persist in the environment and have adverse effects on aquatic life.[1]
-
The primary disposal method for steroidal lactones is through a licensed hazardous waste disposal company arranged by your institution's EHS department.
-
Destructive techniques, such as incineration, are often the preferred method for environmentally persistent pharmaceutical compounds.[2]
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
-
Quantitative Data Summary
While specific quantitative limits for disposal can vary by jurisdiction and disposal facility, the following table provides general toxicological data for spironolactone, which informs its handling and disposal risk assessment.
| Parameter | Value | Species |
| LD50 Oral | > 5000 mg/kg | Rat |
| LD50 Dermal | > 2000 mg/kg | Rabbit |
| LC50 Inhalation | > 2.2 mg/l (1 h) | Rat |
| LC50 Fish (static) | 5000 mg/l (96 h) | Brachydanio rerio |
| EC50 Daphnia | 7600 mg/l (48 h) | Ceriodaphnia dubia |
| EC50 Other Aquatic Organisms | 440 mg/l (72 h) | Pseudokirchneriella subcapitata |
| Data sourced from Spironolactone Safety Data Sheets. |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets for spironolactone. No experimental protocols were cited in the source documents for the disposal of this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of steroidal lactones in a laboratory setting.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of steroidal lactones, fostering a culture of safety and building trust in their operational practices.
References
Essential Safety and Logistical Information for Handling Potent Compounds like Estrololactone
Disclaimer: The specific compound "Estrololactone" could not be definitively identified in safety and chemical databases. The following guidance is based on best practices for handling potent compounds, such as steroidal hormones (e.g., Estradiol), which may share structural or functional similarities. It is crucial to consult the specific Safety Data Sheet (SDS) for the compound you are handling. In the absence of an SDS, a comprehensive risk assessment must be performed by qualified personnel before any handling occurs.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to directly address operational questions regarding the safe handling and disposal of potent chemical compounds.
Personal Protective Equipment (PPE)
When handling potent compounds like this compound, a comprehensive PPE strategy is essential to minimize exposure through dermal, inhalation, and ocular routes. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling Potent Compounds:
| PPE Category | Description | Key Specifications |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended.[1][2] | - Inner Glove: Tucked under the cuff of the lab coat. - Outer Glove: Over the cuff of the lab coat. - Regularly inspect gloves for tears or punctures.[2] - Change gloves immediately if contaminated. |
| Body Protection | A disposable, solid-front, back-closing gown or a dedicated lab coat is necessary. | - Cuffs should be elasticated. - For tasks with a high risk of splashes, a chemical-resistant apron should be worn over the gown or lab coat.[3] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. | - For splash hazards, chemical splash goggles or a full-face shield should be used.[3] |
| Respiratory Protection | The need for respiratory protection depends on the physical form of the substance and the procedure. | - For handling powders outside of a containment device, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. - For volatile compounds, a respirator with an appropriate chemical cartridge may be necessary. |
| Foot Protection | Closed-toe shoes are mandatory in all laboratory settings. | - For significant spill risks, disposable, chemical-resistant shoe covers should be worn. |
Operational Plan for Safe Handling
A systematic approach to handling potent compounds is critical to ensure personnel safety and prevent contamination.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling the potent compound.
-
Ensure all necessary PPE is available and in good condition.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Verify that a properly functioning and certified chemical fume hood or other containment device is used for all manipulations of powders or volatile liquids.
-
-
Donning PPE:
-
Follow a specific sequence for putting on PPE to ensure proper protection.
-
-
Handling the Compound:
-
Perform all manipulations that may generate dust or aerosols within a certified chemical fume hood or other primary containment device (e.g., a glove box).
-
Use disposable equipment whenever possible to minimize cleaning and potential for cross-contamination.
-
Handle the compound with care to avoid spills and generation of dust.
-
-
Decontamination and Doffing PPE:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in a manner that avoids self-contamination.
-
Disposal Plan
Proper disposal of potent compound waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedure:
-
Solid Waste:
-
All disposable items that have come into contact with the potent compound (e.g., gloves, gowns, bench paper, pipette tips) must be considered hazardous waste.
-
Collect this waste in a clearly labeled, sealed, and puncture-resistant container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the potent compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Waste Pickup:
-
Follow your institution's procedures for hazardous waste pickup and disposal.[5]
-
Experimental Protocols and Data Presentation
While specific experimental protocols for "this compound" are not available, general principles for handling potent compounds in a research setting should be followed. Occupational Exposure Limits (OELs) are critical for protecting workers from the harmful effects of therapeutic substances.[6] For novel compounds where official OELs have not been established, a system of occupational exposure banding is often used to categorize compounds and define safe handling practices.[7]
Occupational Exposure Banding (Illustrative Example):
| Occupational Exposure Band (OEB) | Airborne Concentration Range | Handling Requirements |
| 1 | >100 - 1000 µg/m³ | General laboratory ventilation |
| 2 | >10 - 100 µg/m³ | Chemical fume hood |
| 3 | >1 - 10 µg/m³ | Chemical fume hood, enhanced PPE |
| 4 | <1 µg/m³ | Containment (e.g., glove box), full protective suit |
Note: This table is for illustrative purposes only. The specific OEB for any compound must be determined by a qualified industrial hygienist or toxicologist.
Visualizations
.dot
Caption: PPE Donning Sequence for Handling Potent Compounds.
.dot
Caption: Workflow for the Safe Disposal of Potent Compound Waste.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. epa.gov [epa.gov]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. Occupational exposure limits for therapeutic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
